Galectin-4-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H22O8 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-5-acetyloxy-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl] 4-methylbenzoate |
InChI |
InChI=1S/C17H22O8/c1-9-4-6-11(7-5-9)16(21)25-14-13(20)12(8-18)24-17(22-3)15(14)23-10(2)19/h4-7,12-15,17-18,20H,8H2,1-3H3/t12-,13+,14+,15+,17-/m1/s1 |
InChI Key |
IYJMKTZAMJWCQH-JLHDYFKBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]2[C@H]([C@H](O[C@H]([C@H]2OC(=O)C)OC)CO)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2C(C(OC(C2OC(=O)C)OC)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Galectin-4-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Galectin-4-IN-2, a selective inhibitor of the C-terminal domain of Galectin-4. This document details the inhibitor's binding properties, the methodology for its characterization, and the potential downstream cellular consequences of its activity, based on the current scientific literature.
Introduction to Galectin-4
Galectin-4 (Gal-4) is a tandem-repeat type galectin, characterized by the presence of two distinct carbohydrate recognition domains (CRDs) in a single polypeptide chain, connected by a linker peptide.[1][2] The N-terminal CRD (Gal-4N) and the C-terminal CRD (Gal-4C) share approximately 40% sequence identity but exhibit different binding specificities for various glycans.[2] This dual-binding capacity allows Galectin-4 to act as a cross-linker for glycoproteins and glycolipids on the cell surface, playing a crucial role in a variety of cellular processes.
Galectin-4 is predominantly expressed in the epithelial cells of the alimentary tract and has been implicated in:
-
Lipid raft stabilization[2]
-
Apical protein trafficking[2]
-
Cell adhesion and wound healing[2]
-
Modulation of inflammatory responses[2]
-
Cancer progression and metastasis, with roles that can be either pro- or anti-tumorigenic depending on the cancer type.[3][4]
This compound: A Selective Inhibitor of the Galectin-4 C-Terminal Domain
This compound is a synthetic, talose-based small molecule inhibitor designed to selectively target the C-terminal carbohydrate recognition domain of Galectin-4 (Galectin-4C). The development of this inhibitor was based on the principle of "ligand epimerization," where the natural galactose scaffold of galectin ligands is replaced by its C2 epimer, talose. This modification leads to a conformational change that is preferentially accommodated by the binding sites of specific galectin subtypes, in this case, Galectin-4C.
The core mechanism of action of this compound is competitive inhibition . By mimicking the natural carbohydrate ligands of Galectin-4C, the inhibitor occupies the carbohydrate-binding pocket of this domain, thereby preventing its interaction with endogenous glycoproteins and glycolipids.
Quantitative Data
The inhibitory potency of this compound against the C-terminal domain of human Galectin-4 was determined using a fluorescence polarization-based competition assay. The reported 50% inhibitory concentration (IC50) provides a quantitative measure of its efficacy.
| Inhibitor | Target | IC50 (mM) |
| This compound (Compound 12) | Human Galectin-4C | 1.6 |
Data sourced from Oberg et al., Bioorg Med Chem Lett, 2008.
Experimental Protocols
The primary method for characterizing the inhibitory activity of this compound is a Fluorescence Polarization (FP) Assay . This is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled carbohydrate probe upon binding to a galectin. In a competitive assay format, an unlabeled inhibitor will displace the fluorescent probe, leading to a decrease in fluorescence polarization.
Representative Protocol for Galectin-4C Inhibition Assay using Fluorescence Polarization:
a. Materials:
-
Recombinant human Galectin-4 C-terminal domain (Galectin-4C)
-
Fluorescently labeled carbohydrate probe with known affinity for Galectin-4C (e.g., a fluorescein-conjugated lactose derivative)
-
This compound
-
Assay Buffer (e.g., Phosphate Buffered Saline (PBS) with 0.05% Tween-20)
-
Black, non-binding 384-well microplates
-
Plate reader equipped with fluorescence polarization optics
b. Experimental Workflow:
Workflow for determining the IC50 of this compound.
c. Detailed Steps:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in the assay buffer.
-
Determine the optimal concentrations of Galectin-4C and the fluorescent probe. This is typically done by titrating the galectin against a fixed concentration of the probe to find a concentration of galectin that gives a significant polarization signal. The probe concentration is usually kept well below its dissociation constant (Kd).
-
-
Assay Procedure:
-
Add a fixed volume of each concentration of the this compound dilution series to the wells of the 384-well plate. Include control wells with buffer only (for background) and wells with no inhibitor (for maximum polarization).
-
Add a fixed volume of the pre-mixed Galectin-4C and fluorescent probe solution to all wells.
-
Incubate the plate at room temperature, protected from light, for a sufficient time to allow the binding equilibrium to be reached (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
The data is typically plotted as fluorescence polarization (in milli-polarization units, mP) versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Mechanism of Action and Downstream Effects
The selective inhibition of the C-terminal domain of Galectin-4 by this compound is expected to disrupt the specific functions mediated by this domain. Recent studies have highlighted the primary role of Galectin-4C in the antimicrobial activity of the full-length protein.[1][5] Galectin-4C has a higher affinity for certain bacterial surface glycans, such as blood group antigens expressed by some pathogens, and is more potent in inducing bacterial killing compared to the N-terminal domain.[1][5]
Therefore, the primary downstream effect of this compound would be the attenuation of Galectin-4's innate immune function against susceptible microbes .
Hypothesized Signaling Pathway and Cellular Effects of Galectin-4C Inhibition:
While specific cellular signaling pathways directly modulated by Galectin-4C inhibition with this compound have not been elucidated, a hypothetical pathway can be constructed based on the known functions of Galectin-4. Extracellular Galectin-4 can cross-link cell surface receptors, leading to the activation of intracellular signaling cascades. Inhibition of the C-terminal domain would disrupt this cross-linking and subsequent signaling.
Hypothesized mechanism of this compound action.
Logical Relationship of Inhibition:
The inhibitory action of this compound can be visualized as a logical sequence of events:
Logical flow of this compound's inhibitory action.
Conclusion and Future Directions
This compound is a valuable research tool for dissecting the specific functions of the C-terminal domain of Galectin-4. Its mechanism of action is based on selective, competitive inhibition of carbohydrate binding to Galectin-4C. While its direct downstream cellular effects and impact on specific signaling pathways remain to be fully investigated, current evidence points towards a significant role in modulating the innate immune functions of Galectin-4.
Future research should focus on:
-
Utilizing this compound in cellular and in vivo models to validate its effects on microbial clearance and host-pathogen interactions.
-
Identifying the specific cell surface receptors whose interaction with Galectin-4 is mediated by the C-terminal domain.
-
Elucidating the precise intracellular signaling pathways that are modulated by the selective inhibition of Galectin-4C.
Such studies will not only provide a more complete understanding of the mechanism of action of this compound but also further clarify the distinct biological roles of the two domains of Galectin-4 in health and disease.
References
- 1. Galectin-4 Antimicrobial Activity Primarily Occurs Through its C-Terminal Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural characterization of human galectin-4 C-terminal domain: elucidating the molecular basis for recognition of glycosphingolipids, sulfated saccharides and blood group antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multifaceted role of galectin-4 in cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Synthesis of Galectin-4-IN-2: A Technical Guide for Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and biological context of Galectin-4-IN-2, a notable inhibitor of Galectin-4. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting galectins. We will delve into the technical details of its discovery, provide a generalized synthesis protocol based on analogous thiodigalactoside inhibitors, and present its known biochemical data. Furthermore, we will explore the role of Galectin-4 in cellular signaling pathways and provide detailed experimental methodologies for the characterization of such inhibitors.
Introduction to Galectin-4
Galectins are a family of proteins defined by their ability to bind β-galactoside sugars through a conserved carbohydrate recognition domain (CRD).[1] Galectin-4 is a tandem-repeat galectin, meaning it possesses two distinct CRDs within a single polypeptide chain, connected by a linker peptide.[2] This unique structure allows Galectin-4 to cross-link glycoproteins and glycolipids on the cell surface, thereby modulating cell-cell and cell-matrix interactions.[2] It is predominantly expressed in the epithelial cells of the alimentary tract and has been implicated in a variety of cellular processes, including apical membrane trafficking, lipid raft stabilization, and intestinal inflammation.[3][4]
Discovery of this compound
This compound, also identified as "compound 12," was first described as an inhibitor of the C-terminal carbohydrate recognition domain (CRD) of Galectin-4 (Galectin-4C).[5] Its discovery was reported in a 2008 publication in Bioorganic & Medicinal Chemistry Letters by Oberg et al.[5] The study focused on protein subtype-targeting through ligand epimerization, leading to the identification of this thiodigalactoside derivative with specific inhibitory activity against Galectin-4.[5]
Biochemical Profile
The primary quantitative data available for this compound is its dissociation constant (Kd), which is a measure of its binding affinity for Galectin-4C.
| Compound | Target | Dissociation Constant (Kd) | Reference |
| This compound (compound 12) | Galectin-4C | 1.6 mM | [5] |
| Thiodigalactoside (TDG) | Galectin-1 | 24 µM | [4] |
| Thiodigalactoside (TDG) | Galectin-3 | 49 µM | [4] |
Synthesis of this compound and Analogs
While the precise, step-by-step synthesis of this compound (compound 12) from the original publication is not publicly available, the synthesis of thiodigalactoside-based galectin inhibitors is well-documented. The following represents a generalized, yet detailed, synthetic methodology for this class of compounds, which would be analogous to the synthesis of this compound.
General Synthetic Strategy for Thiodigalactoside Inhibitors
The core of this compound is a thiodigalactoside scaffold. The synthesis of such scaffolds often involves the coupling of two galactose-derived units through a sulfur linkage. Modifications at various positions on the galactose rings are introduced to enhance affinity and selectivity for the target galectin. A common strategy involves the use of a protected galactose donor and a galactose acceptor.
Experimental Protocol: Synthesis of a Symmetrical 3-Azido-3-Deoxy-Thiodigalactoside Derivative
This protocol is adapted from methodologies described for the synthesis of similar thiodigalactoside-based galectin inhibitors.[6]
-
Preparation of the Galactosyl Donor: A protected 3-azido-galactosyl bromide is prepared from a suitable galactose precursor. The hydroxyl groups are typically protected with acetyl or benzoyl groups to prevent side reactions.
-
In Situ Generation of the Thiol Acceptor: A 3-azido-galactosyl thiouronium salt derivative is used as the precursor for the thiol. The thiol is generated in situ by treatment with a mild base. This is a critical step to avoid the reduction of the azide group by the thiol.[7]
-
Coupling Reaction: The freshly generated thiol is immediately reacted with the galactosyl bromide donor in a suitable organic solvent (e.g., acetonitrile) to form the thiodigalactoside linkage.
-
Deprotection: The protecting groups on the hydroxyls are removed, typically by Zemplén deacetylation (using sodium methoxide in methanol) or other standard deprotection methods, to yield the final thiodigalactoside derivative.
-
Purification: The final compound is purified using column chromatography on silica gel.
Mechanism of Action and Biological Role of Galectin-4
Galectin-4 plays a crucial role in the organization of the apical membrane of epithelial cells, particularly in the intestine.[4] It functions by cross-linking specific glycoproteins and glycolipids, which facilitates the formation of lipid rafts. These specialized membrane microdomains are essential for the proper sorting and trafficking of apical proteins.[4]
The inhibition of Galectin-4 by molecules like this compound is expected to disrupt these processes. By binding to the carbohydrate recognition domain, the inhibitor competitively blocks the interaction of Galectin-4 with its natural ligands, thereby interfering with lipid raft stability and apical trafficking.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the biological context and experimental approaches relevant to the study of Galectin-4 and its inhibitors.
Caption: Role of Galectin-4 in Apical Trafficking and Inhibition.
Caption: Workflow for Galectin-4 Inhibitor Development.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a powerful technique to directly measure the heat changes that occur upon binding of a ligand (inhibitor) to a protein (Galectin-4), allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Protein Preparation: Recombinant Galectin-4 or its C-terminal domain (Galectin-4C) is expressed and purified. The protein is then extensively dialyzed against the desired buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Ligand Preparation: this compound is dissolved in the same dialysis buffer to a known concentration.
-
ITC Experiment:
-
The sample cell of the ITC instrument is filled with the Galectin-4 solution (typically at a concentration of 10-100 µM).
-
The injection syringe is filled with the this compound solution (typically at a concentration 10-20 times that of the protein).
-
A series of small, sequential injections of the inhibitor into the protein solution are performed.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis: The resulting data (heat change per injection) is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the thermodynamic parameters (Kd, n, ΔH).
Conclusion
This compound represents an important chemical tool for studying the biological functions of Galectin-4. Its discovery has paved the way for the development of more potent and selective inhibitors that could have therapeutic applications in diseases where Galectin-4 is dysregulated, such as certain cancers and inflammatory conditions of the gut. The synthetic strategies and experimental protocols outlined in this whitepaper provide a foundation for researchers to further explore this promising area of drug discovery.
References
- 1. Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological properties of C12,13-cyclopropyl-epothilone A and related epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scribd.com [scribd.com]
- 6. Synthesis and evaluation of new thiodigalactoside-based chemical probes to label galectin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US9688713B2 - Galactoside inhibitor of galectins - Google Patents [patents.google.com]
Preliminary Studies on Galectin-4-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-4, a tandem-repeat galectin primarily expressed in the gastrointestinal tract, plays a multifaceted role in various cellular processes, including cell adhesion, signaling, and inflammation. Its dysregulation has been implicated in cancer progression and inflammatory diseases, making it a compelling target for therapeutic intervention. This document provides a technical guide to the preliminary studies of Galectin-4-IN-2, a small molecule inhibitor designed to target the C-terminal carbohydrate recognition domain (CRD) of Galectin-4.
This compound, identified as compound 12 in foundational research, is a methyl β-D-talopyranoside derivative.[1] The core concept behind its design is the principle of ligand epimerization, where the stereochemistry at a key position of the carbohydrate scaffold is altered to achieve selective binding to a specific galectin subtype.[1] In this case, the talose configuration (an epimer of galactose) was found to be preferred by the C-terminal domain of Galectin-4 (Galectin-4C).[1]
This guide summarizes the available quantitative data, details the experimental protocols employed in its initial characterization, and visualizes the pertinent biological pathways and experimental workflows.
Core Data Presentation
The inhibitory activity of this compound and related compounds was assessed against a panel of galectins, including the N-terminal (Gal-4N) and C-terminal (Gal-4C) domains of Galectin-4. The data highlights the selectivity of this compound for Galectin-4C.
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Target Galectin Domain | Dissociation Constant (Kd) (mM) |
| This compound (Compound 12) | Galectin-4C | 1.6 [1] |
| Methyl β-D-galactopyranoside (Natural Ligand) | Galectin-4C | Data not available in abstract |
| Other talopyranoside derivatives | Galectin-1, -2, -3, -4N, -8N, -9N | Varied, with Galectin-4C and -8N showing preference for the talose scaffold[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C17H22O8[1] |
| Molecular Weight | 354.35 g/mol [1] |
| Chemical Name | methyl 2-O-acetyl-3-O-(p-toluoyl)-β-D-talopyranoside |
Experimental Protocols
The preliminary characterization of this compound involved its chemical synthesis followed by in vitro binding assays to determine its inhibitory potency and selectivity.
Synthesis of this compound (Compound 12)
The synthesis of this compound, a derivative of methyl β-D-talopyranoside, was achieved through a multi-step organic synthesis route. While the full, detailed protocol is outlined in the primary literature, the general approach involves the chemical modification of a talose precursor. This includes the introduction of acetyl and p-toluoyl groups at the O2 and O3 positions, respectively. The synthesis aims to produce a library of derivatives to probe the structure-activity relationship for galectin inhibition.
In Vitro Binding Assay: Fluorescence Anisotropy/Polarization Competition Assay
The inhibitory activity of this compound was determined using a fluorescence-based competition assay. This method measures the displacement of a fluorescently labeled ligand from the galectin's carbohydrate recognition domain by the inhibitor.
Principle: A fluorescently labeled carbohydrate probe with known affinity for the galectin is incubated with the galectin, resulting in a high fluorescence polarization/anisotropy value due to the slower tumbling of the large protein-probe complex. When an unlabeled inhibitor is introduced, it competes with the fluorescent probe for binding to the galectin. The displacement of the probe leads to its faster tumbling in solution and a decrease in the fluorescence polarization/anisotropy. The concentration of the inhibitor required to displace 50% of the fluorescent probe (IC50) is determined and used to calculate the dissociation constant (Kd).
General Protocol Outline:
-
Reagents and Buffers:
-
Recombinant human Galectin-4 C-terminal domain (Galectin-4C).
-
Fluorescently labeled carbohydrate probe (e.g., a fluorescein-conjugated lactose derivative).
-
This compound and other test compounds.
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Procedure:
-
A fixed concentration of Galectin-4C and the fluorescent probe are incubated in the assay buffer in a microplate.
-
Increasing concentrations of this compound are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization/anisotropy is measured using a suitable plate reader.
-
-
Data Analysis:
-
The data is plotted as fluorescence polarization/anisotropy versus the logarithm of the inhibitor concentration.
-
The resulting sigmoidal curve is fitted to a suitable model (e.g., one-site competition) to determine the IC50 value.
-
The dissociation constant (Kd) is then calculated from the IC50 value using the Cheng-Prusoff equation or a similar model.
-
Mandatory Visualizations
Experimental Workflow: Fluorescence Anisotropy Competition Assay
Caption: Workflow for the fluorescence anisotropy competition assay.
Signaling Pathways Involving Galectin-4
Galectin-4 has been shown to modulate key signaling pathways implicated in cancer and inflammation, such as the Wnt/β-catenin and NF-κB pathways. The inhibitory effect of this compound on Galectin-4C could potentially interfere with these downstream signaling events.
Wnt/β-catenin Signaling Pathway Modulation by Galectin-4
Caption: Galectin-4 can stabilize the β-catenin destruction complex.
NF-κB Signaling Pathway and Potential Galectin-4 Involvement
Caption: Potential modulation of NF-κB signaling by Galectin-4.
Conclusion and Future Directions
The preliminary studies on this compound have identified it as a selective, albeit modest, inhibitor of the C-terminal domain of Galectin-4. The use of a talose scaffold represents a promising strategy for achieving selectivity among galectin family members.
Further research is warranted to enhance the potency of this inhibitor class. This could involve further structure-activity relationship (SAR) studies to explore modifications at other positions of the talopyranoside ring. Moreover, the efficacy of this compound and its more potent analogs needs to be evaluated in cellular and in vivo models of diseases where Galectin-4 is implicated, such as colorectal cancer and inflammatory bowel disease. Elucidating the precise impact of selective Galectin-4C inhibition on the signaling pathways outlined above will be crucial in validating its therapeutic potential.
References
In Vitro Characterization of Galectin-4-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-4, a tandem-repeat galectin primarily expressed in the gastrointestinal tract, is implicated in a variety of cellular processes including cell adhesion, proliferation, and signaling. Its involvement in pathological conditions such as inflammation and cancer has made it a target for therapeutic intervention. This document provides a detailed technical overview of the in vitro characterization of Galectin-4-IN-2 (also known as compound 12), a selective inhibitor of the C-terminal carbohydrate recognition domain (CRD) of Galectin-4 (Galectin-4C).
Quantitative Data Summary
The primary quantitative measure of the interaction between this compound and its target is the dissociation constant (Kd), which indicates the binding affinity. A lower Kd value signifies a stronger binding affinity.
| Compound | Target | Assay Type | Dissociation Constant (Kd) | Reference |
| This compound (Compound 12) | Galectin-4C | Fluorescence Polarization Assay | 1.6 mM | [1] |
Experimental Protocols
The determination of the binding affinity of this compound for Galectin-4C was achieved through a competitive fluorescence polarization assay. This method measures the displacement of a fluorescently labeled ligand from the galectin's binding site by the inhibitor.
Fluorescence Polarization-Based Competition Assay
Objective: To determine the dissociation constant (Kd) of an unlabeled inhibitor (this compound) for a galectin by measuring its ability to compete with a fluorescently labeled probe.
Materials:
-
Recombinant human Galectin-4 C-terminal domain (Galectin-4C)
-
Fluorescein-conjugated lactose probe (or other suitable high-affinity fluorescent ligand)
-
This compound (Compound 12)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing a detergent like 0.01% Tween-20 to prevent non-specific binding.
-
Microplate reader capable of measuring fluorescence polarization.
-
Black, low-volume microplates.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of Galectin-4C in the assay buffer. The final concentration in the assay will depend on the Kd of the fluorescent probe and should be optimized to give a stable and significant polarization signal.
-
Prepare a stock solution of the fluorescein-conjugated probe in the assay buffer. The final concentration should be low (in the nanomolar range) and ideally below the Kd for its interaction with the galectin to ensure that the majority of the probe is bound in the absence of a competitor.
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of Galectin-4C and the fluorescent probe to each well.
-
Add varying concentrations of this compound (the competitor) to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no galectin (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium. The incubation time should be determined empirically.
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for fluorescein.
-
-
Data Analysis:
-
The raw fluorescence polarization data is plotted against the logarithm of the inhibitor concentration.
-
The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.
-
The IC50 value can be converted to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the galectin.
-
Experimental and Signaling Pathway Visualizations
Workflow for Determining Inhibitor Affinity
The following diagram illustrates the general workflow for a fluorescence polarization-based competition assay used to determine the binding affinity of inhibitors like this compound.
Caption: Workflow for determining inhibitor binding affinity using a fluorescence polarization competition assay.
Galectin-4 Signaling in Colorectal Cancer (Illustrative)
While specific signaling pathways directly modulated by this compound have not been detailed in the literature, it is understood that Galectin-4 can influence key cancer-related pathways. The following diagram illustrates a simplified, hypothetical mechanism of how a Galectin-4 inhibitor could impact the Wnt/β-catenin signaling pathway in colorectal cancer, based on the known tumor-suppressive role of Galectin-4 in this context.[2]
Caption: Hypothetical inhibition of Galectin-4's role in the Wnt/β-catenin signaling pathway.
References
Investigating the Role of Galectin-4: A Technical Guide for Researchers
Introduction
Galectin-4 (Gal-4), a tandem-repeat galectin encoded by the LGALS4 gene, is a β-galactoside-binding protein predominantly expressed in the epithelial cells of the gastrointestinal tract.[1][2] Its unique structure, featuring two distinct carbohydrate recognition domains (CRDs), allows it to act as a cross-linker, playing a crucial role in a variety of cellular processes.[1][3] These processes include cell proliferation, adhesion, apoptosis, and the modulation of inflammatory responses.[1] Dysregulation of galectin-4 expression has been implicated in the progression of various cancers and inflammatory diseases, making it a significant target for therapeutic investigation. This technical guide provides an overview of galectin-4, its role in key signaling pathways, and introduces a known inhibitor, Galectin-4-IN-2, as a tool for its study.
Galectin-4: Structure and Function
Human galectin-4 consists of two homologous CRDs, an N-terminal domain (N-CRD) and a C-terminal domain (C-CRD), connected by a linker peptide.[1] This dual-domain structure enables galectin-4 to bind to multiple glycan ligands simultaneously, facilitating the cross-linking of glycoproteins and glycolipids on the cell surface and within the extracellular matrix. This cross-linking ability is fundamental to its function in mediating cell-cell and cell-matrix interactions.[1]
Investigating Galectin-4 with this compound
This compound is a chemical tool available for the investigation of galectin-4 function. It is identified as an inhibitor of the C-terminal carbohydrate recognition domain of galectin-4 (galectin 4C).
Quantitative Data
| Compound | Target | Dissociation Constant (Kd) |
| This compound (compound 12) | Galectin-4 C-terminal CRD | 1.6 mM[4] |
Key Signaling Pathways Modulated by Galectin-4
Current research indicates that galectin-4 plays a significant role in modulating the Wnt/β-catenin and NF-κB signaling pathways, both of which are critical in cancer development and inflammation.
Wnt/β-catenin Signaling Pathway
Galectin-4 has been shown to act as a tumor suppressor in colorectal cancer by negatively regulating the Wnt/β-catenin signaling pathway.[1][5] It can interact with components of the β-catenin destruction complex (APC, axin, and β-catenin), promoting the degradation of β-catenin.[1] This prevents the translocation of β-catenin to the nucleus and the subsequent activation of Wnt target genes that drive cell proliferation.[1]
NF-κB Signaling Pathway
Galectin-4 has also been implicated in the regulation of the NF-κB signaling pathway. In the context of osteoarthritis, galectin-4 can induce the expression of pro-inflammatory and pro-degradative proteins, such as IL-1β and MMP-13, through the activation of the NF-κB pathway, specifically via the phosphorylation of p65.[6] Conversely, in colorectal cancer, galectin-4 has been found to inhibit tumorigenesis by downregulating IL-6, which in turn inhibits the activation of NF-κB and STAT3.[1]
Experimental Protocols
Detailed experimental protocols for the use of this compound are not currently available in peer-reviewed literature. However, general methodologies for studying galectin-4 function can be adapted for use with this inhibitor.
General Workflow for Investigating Galectin-4 Inhibition
1. Cell Culture and Treatment:
-
Culture chosen cell lines (e.g., colorectal cancer lines like HT-29 or pancreatic cancer cell lines) under standard conditions.
-
Treat cells with varying concentrations of this compound. A suitable concentration range should be determined based on its Kd value and preliminary dose-response experiments. Appropriate vehicle controls should be included.
2. Western Blot Analysis:
-
Following treatment, lyse cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key signaling proteins (e.g., total and phosphorylated p65, β-catenin, Cyclin D1) and appropriate loading controls.
-
Incubate with secondary antibodies and visualize bands.
3. Quantitative Real-Time PCR (RT-qPCR):
-
Isolate total RNA from treated and control cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers for target genes of the Wnt (e.g., MYC, CCND1) and NF-κB (e.g., IL1B, MMP13) pathways.
-
Normalize gene expression to a housekeeping gene.
4. Functional Assays:
-
Cell Proliferation Assay: Use assays such as MTT, WST-1, or BrdU incorporation to assess the effect of this compound on cell viability and proliferation.
-
Cell Migration and Invasion Assays: Employ transwell migration or invasion assays (with Matrigel) to determine the impact of the inhibitor on cell motility.
-
Cell Adhesion Assay: Evaluate the effect of this compound on the adhesion of cells to extracellular matrix components or endothelial cell monolayers.
Galectin-4 is a multifaceted protein with significant implications in cancer and inflammatory diseases through its modulation of key signaling pathways. While the specific inhibitor, this compound, presents a valuable tool for dissecting its functions, a notable gap exists in the published literature regarding its experimental application. The information and general protocols provided in this guide are intended to serve as a foundation for researchers to design and execute studies aimed at elucidating the precise role of galectin-4 and the therapeutic potential of its inhibition. Further research is warranted to fully characterize the effects of this compound and to develop more potent and specific inhibitors for therapeutic use.
References
- 1. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of galectin-4 in physiology and diseases [journal.hep.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Galectin-4 functions as a tumor suppressor of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galectin network in osteoarthritis: galectin-4 programs a pathogenic signature of gene and effector expression in human chondrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Galectin-4-IN-2 for the Study of Galectin-4 in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-4, a tandem-repeat type galectin, has emerged as a significant protein in cancer research, exhibiting a dichotomous role as both a tumor suppressor and a promoter depending on the cancer type and its cellular localization.[1][2] This technical guide provides a comprehensive overview of Galectin-4-IN-2, a selective inhibitor of the C-terminal domain of galectin-4 (Gal-4C), as a tool for investigating the function of galectin-4 in oncogenic processes.[3] This document details the inhibitor's chemical properties, its mechanism of action, and provides established experimental protocols for its use in cancer research.
This compound: Chemical Properties and Mechanism of Action
This compound, also referred to as compound 12 in the primary literature, is a methyl β-D-talopyranoside derivative designed to selectively target the carbohydrate recognition domain (CRD) of galectins.[3] Talopyranosides are epimers of the natural galectin ligand, galactose, and exhibit selective binding to certain galectin subtypes.[4]
Chemical Structure and Properties:
| Property | Value | Reference |
| Chemical Name | Methyl 2-O-acetyl-3-O-(m-toluoyl)-β-D-talopyranoside | [3][4] |
| Molecular Formula | C17H22O8 | [3] |
| Molecular Weight | 354.35 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and DMF |
Mechanism of Action:
This compound functions as a competitive inhibitor of the C-terminal carbohydrate recognition domain (CRD) of galectin-4.[3] By binding to the CRD, it blocks the interaction of galectin-4 with its natural glycan ligands on various glycoproteins and glycolipids. This inhibition can be used to probe the functional consequences of galectin-4 activity in cancer cells, such as its role in cell adhesion, migration, and signaling. The dissociation constant (Kd) for this compound against Gal-4C has been determined to be 1.6 mM.[3]
Quantitative Data: Inhibitory Activity of this compound and Related Compounds
The following table summarizes the inhibitory potency of this compound and related compounds against various galectins, as determined by a fluorescence anisotropy-based competitive binding assay. The data is presented as IC50 values (mM), which represent the concentration of the inhibitor required to displace 50% of a fluorescently labeled lactose probe.
| Compound | Galectin-1 | Galectin-2 | Galectin-3 | Galectin-4N | Galectin-4C | Galectin-8N |
| Methyl β-D-galactopyranoside | 0.47 | 0.23 | 0.28 | 0.52 | 0.44 | 0.41 |
| Methyl β-D-talopyranoside | >10 | >10 | >10 | 2.0 | 0.35 | 0.23 |
| This compound (Compound 12) | >10 | >10 | >10 | >10 | 1.6 | 0.76 |
Data extracted from Oberg et al., Bioorg Med Chem Lett. 2008, 18, 13.
Galectin-4 in Cancer: Signaling Pathways
Galectin-4 has been shown to modulate key signaling pathways implicated in cancer progression. Its effects are often context-dependent, varying with the specific cancer type.
Wnt/β-catenin Signaling Pathway
In several cancers, including colorectal and pancreatic cancer, intracellular galectin-4 can act as a tumor suppressor by negatively regulating the Wnt/β-catenin signaling pathway.[2][5] It is proposed that galectin-4 stabilizes the "destruction complex" (comprising APC, Axin, and GSK3β), leading to the phosphorylation and subsequent degradation of β-catenin.[1] This prevents the translocation of β-catenin to the nucleus and the transcription of Wnt target genes involved in proliferation and migration, such as c-Myc and Cyclin D1.[2][6]
IL-6/NF-κB/STAT3 Signaling Pathway
Galectin-4 has also been implicated in the modulation of the IL-6/NF-κB/STAT3 signaling pathway, which is crucial for inflammation-associated cancers.[1][7] In some contexts, galectin-4 can suppress this pathway, leading to reduced expression of pro-tumorigenic factors like VEGF and COX-2.[7]
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on galectin-4 function in cancer.
Synthesis of this compound (Compound 12)
The synthesis of this compound is based on the derivatization of methyl β-D-talopyranoside. A detailed synthetic scheme can be found in the primary literature (Oberg et al., 2008). The general steps involve:
-
Preparation of methyl β-D-talopyranoside: This can be achieved from a more common sugar, such as D-galactose, through epimerization at the C-2 position.
-
Selective Protection and Deprotection: A series of protection and deprotection steps are necessary to isolate the desired hydroxyl groups for derivatization.
-
Acylation: The final step involves the acylation of the hydroxyl groups at the C-2 and C-3 positions with acetic anhydride and m-toluoyl chloride, respectively.
For a detailed, step-by-step synthesis protocol, please refer to the supporting information of Oberg et al., Bioorg Med Chem Lett. 2008, 18, 13.
General Experimental Workflow for Studying this compound
Cell Culture and Treatment
-
Culture your cancer cell line of interest in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in multi-well plates at a density suitable for the specific downstream assay.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a culture medium to the desired final concentrations. A concentration range of 0.1 mM to 5 mM is a reasonable starting point based on the reported Kd.
-
Treat the cells with the this compound containing medium. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with the downstream assays.
Western Blot Analysis
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against galectin-4, β-catenin, phospho-β-catenin, STAT3, phospho-STAT3, or other proteins of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
To measure the secretion of cytokines like IL-6, collect the cell culture supernatant after treatment with this compound.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm and calculate the cytokine concentration based on the standard curve.
Cell Migration (Transwell) Assay
-
Seed cancer cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in a serum-free medium.
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Add different concentrations of this compound to both the upper and lower chambers.
-
Incubate for a period that allows for cell migration (e.g., 12-48 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
Cell Proliferation (MTT) Assay
-
Seed cells in a 96-well plate and treat them with various concentrations of this compound as described above.
-
At the end of the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Conclusion
This compound is a valuable research tool for elucidating the multifaceted roles of galectin-4 in cancer. Its selectivity for the C-terminal domain of galectin-4 allows for targeted inhibition studies. By employing the experimental protocols outlined in this guide, researchers can effectively investigate the impact of galectin-4 inhibition on key cellular processes and signaling pathways in various cancer models, ultimately contributing to a better understanding of galectin-4 as a potential therapeutic target.
References
- 1. Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9688713B2 - Galactoside inhibitor of galectins - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Galectin-3 Inhibition by a Small-Molecule Inhibitor Reduces Both Pathological Corneal Neovascularization and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.unair.ac.id [repository.unair.ac.id]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Understanding the Binding Affinity of Galectin-4-IN-2 to Galectin-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the inhibitor Galectin-4-IN-2 for its target, galectin-4. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes relevant biological pathways and experimental workflows.
Introduction to Galectin-4 and this compound
Galectin-4 is a tandem-repeat galectin, meaning it possesses two distinct carbohydrate recognition domains (CRDs), enabling it to crosslink glycoproteins and glycolipids. It is primarily expressed in the gastrointestinal tract and has been implicated in a variety of cellular processes, including cell adhesion, differentiation, and signaling. Dysregulation of galectin-4 has been associated with cancer progression and inflammation.[1][2]
This compound is a small molecule inhibitor designed to target galectin-4. Specifically, it is identified as compound 12 in a study by Oberg et al. (2008), which explored a series of O2 and O3-derivatized methyl β-D-talopyranosides.[3][4][5] This inhibitor shows selectivity for the C-terminal domain of galectin-4 (galectin-4C).[3][4]
Quantitative Binding Data
The binding affinity of this compound for the C-terminal domain of human galectin-4 has been determined by fluorescence polarization. The available data is summarized in the table below.
| Inhibitor | Target | Assay Method | Reported Value (IC50) | Primary Reference |
| This compound | Galectin-4C | Fluorescence Polarization | 1.6 mM | Oberg et al., 2008[3][4] |
Note: The reported value is an IC50, which represents the concentration of the inhibitor required to displace 50% of a fluorescently labeled ligand from the galectin's binding site.
Experimental Protocols
The determination of the binding affinity of inhibitors like this compound to galectin-4 can be achieved through various biophysical techniques. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay
This method was used to determine the IC50 value of this compound.[3] It measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (probe) upon binding to a protein. A small, rapidly rotating fluorescent probe has low polarization, while the larger protein-probe complex tumbles slower, resulting in higher polarization. Competitive inhibitors will displace the probe, leading to a decrease in polarization.[6][7][8][9][10]
Materials:
-
Recombinant human galectin-4 C-terminal domain (galectin-4C)
-
Fluorescein-labeled carbohydrate probe with known affinity for galectin-4C
-
This compound (or other test inhibitors)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microplates (e.g., black, 96-well or 384-well, non-binding surface)
-
Plate reader equipped with fluorescence polarization optics
Procedure:
-
Probe-Galectin Binding Assay (to determine Kd of the probe):
-
Prepare a series of dilutions of galectin-4C in the assay buffer.
-
Add a fixed concentration of the fluorescent probe to each well of the microplate.
-
Add the different concentrations of galectin-4C to the wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the millipolarization (mP) values against the galectin-4C concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd) of the probe.
-
-
Competitive Inhibition Assay:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate wells, add a fixed concentration of galectin-4C (typically at or below the Kd of the probe) and the fluorescent probe.
-
Add the serially diluted this compound to the wells. Include controls with no inhibitor (maximum polarization) and no galectin (minimum polarization).
-
Incubate the plate to allow the binding competition to reach equilibrium.
-
Measure the fluorescence polarization.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[11][12][13][14][15]
Materials:
-
Isothermal titration calorimeter
-
Recombinant human galectin-4
-
This compound
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze both the galectin-4 and this compound solutions extensively against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of both solutions.
-
Degas the solutions before loading into the calorimeter.
-
-
ITC Experiment:
-
Load the galectin-4 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. The concentration of the ligand in the syringe should be 10-20 times that of the protein in the cell.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
Perform an initial small injection to remove any material from the syringe tip, and discard this data point during analysis.
-
Execute a series of injections of the inhibitor into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[16][17][18][19][20]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human galectin-4
-
This compound
-
Running buffer (e.g., HBS-EP)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., using a mixture of EDC and NHS).
-
Inject a solution of galectin-4 over the activated surface to covalently immobilize it.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of the inhibitor over the sensor surface with the immobilized galectin-4. A reference flow cell without immobilized galectin-4 should be used to subtract non-specific binding.
-
Monitor the association of the inhibitor to the galectin-4 in real-time.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the ka and kd values.
-
Calculate the Kd from the ratio of the rate constants (Kd = kd / ka).
-
Galectin-4 Signaling Pathway Involvement
Galectin-4 has been shown to play a role in the Wnt/β-catenin signaling pathway, which is crucial in development and is often dysregulated in cancer.[1][2][21] In colorectal cancer cells, galectin-4 can interact with components of the β-catenin destruction complex (APC, axin, and β-catenin itself), stabilizing the complex and promoting the degradation of β-catenin.[1] This prevents β-catenin from translocating to the nucleus and activating Wnt target genes associated with cell proliferation and migration.[1][2] Therefore, loss of galectin-4 expression can lead to the activation of Wnt signaling and promote tumorigenesis. There is currently no direct evidence to suggest that this compound modulates this pathway.
References
- 1. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galectin-4 functions as a tumor suppressor of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein subtype-targeting through ligand epimerization: talose-selectivity of galectin-4 and galectin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glycopedia.eu [glycopedia.eu]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Evaluation of galectin binding by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Galectin Binding by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 19. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. labhoo.com [labhoo.com]
- 21. Galectin-4 expression is associated with reduced lymph node metastasis and modulation of Wnt/β-catenin signalling in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Galectin-4-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-4 (Gal-4), a tandem-repeat galectin, is a β-galactoside-binding lectin predominantly expressed in the gastrointestinal tract.[1][2] It plays a complex and often contradictory role in cancer, with its expression being altered in various malignancies, including those of the digestive system, reproductive system, and respiratory system.[3] Galectin-4 has been shown to influence cancer progression and metastasis by modulating key signaling pathways such as the Wnt/β-catenin and IL-6/NF-κB/STAT3 pathways.[4][5] As a result, inhibitors of Galectin-4, such as Galectin-4-IN-2, are valuable tools for studying its biological functions and for potential therapeutic development.
This compound (also known as compound 12) is an inhibitor of the Galectin-4C domain with a reported dissociation constant (Kd) of 1.6 mM. These application notes provide a detailed, representative experimental protocol for the use of this compound in cell culture, along with data presentation and visualization of relevant signaling pathways.
Data Presentation
The following tables summarize key quantitative data related to Galectin-4 binding and inhibition. While specific data for this compound is limited, the provided values for other inhibitors can serve as a reference for experimental design.
Table 1: Binding Affinity of Galectin-4 and its Domains to Asialofetuin (ASF)
| Protein | KD (µM) |
| Whole Galectin-4 | 3.3 ± 1.1 |
| Galectin-4NL (N-terminal domain) | 38 ± 3 |
| Galectin-4CL (C-terminal domain) | 19 ± 2 |
Data from dose-response direct binding experiments.[6][7]
Table 2: Inhibitory Potency (IC50) of Various Carbohydrate Ligands against Whole Galectin-4 Binding to Asialofetuin (ASF)
| Inhibitor | IC50 (mM) |
| Lactose | 2.5 ± 0.2 |
| Inhibitor 1 | Value not specified |
| Inhibitor 2 | Value not specified |
| Inhibitor 3 | Value not specified |
| Inhibitor 4 | Value not specified |
| Inhibitor 5 | Value not specified |
| Inhibitor 6 | Value not specified |
| Inhibitor 9 | Value not specified |
| Neo-glycoprotein 12 | Value not specified |
This table is based on dose-response inhibition curves; specific values for all inhibitors were not available in the provided search results.[6][7]
Experimental Protocols
The following protocols are generalized for the use of this compound in a cell culture setting. It is critical to note that these are representative protocols and must be optimized for your specific cell line and experimental conditions.
Protocol 1: General Cell Culture and Treatment with this compound
1. Cell Line Selection and Culture:
-
Based on the prominent role of Galectin-4 in colorectal cancer, human colorectal cancer cell lines such as SW620, DLD-1, or HT-29 are recommended.[1]
-
Culture the selected cell line in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 100 mM).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
3. Cell Seeding and Treatment:
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that allows for logarithmic growth during the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations. A starting range of 1 µM to 100 µM is suggested for initial dose-response experiments.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Viability/Proliferation Assay (MTT Assay)
1. Materials:
-
Cells treated with this compound as described in Protocol 1 (in a 96-well plate).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
2. Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Western Blot Analysis for Signaling Pathway Modulation
1. Materials:
-
Cells treated with this compound as described in Protocol 1 (in 6-well plates).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis, and blotting equipment.
-
Primary antibodies against β-catenin, Cyclin D1, p-STAT3, etc.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
2. Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescence detection system.
Mandatory Visualizations
Galectin-4 and Wnt/β-catenin Signaling Pathway
Caption: Galectin-4's role in the Wnt/β-catenin signaling pathway.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound in cell culture.
References
- 1. Galectin-4 functions as a tumor suppressor of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galectin-4 expression is associated with reduced lymph node metastasis and modulation of Wnt/β-catenin signalling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted role of galectin-4 in cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Galectin functions in cancer-associated inflammation and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oligosaccharide Ligands of Galectin-4 and Its Subunits: Multivalency Scores Highly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Galectin-4-IN-2 in Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-4, a tandem-repeat type galectin, plays a significant role in the modulation of cellular processes integral to wound healing, particularly in epithelial tissues.[1][2] It has been demonstrated to promote the migration and proliferation of intestinal epithelial cells, key events in the restitution of the epithelial barrier following injury.[3][4][5] The mechanism of action of Galectin-4 involves its interaction with the E-cadherin/β-catenin complex at the cell surface, which in turn influences cell adhesion and signaling pathways that drive cell cycle progression.[5] Specifically, Galectin-4 has been shown to increase the expression of cyclin B1, a critical regulator of the cell cycle.[1][5]
Given its pro-healing functions, the inhibition of Galectin-4 may be of interest in pathological conditions where excessive cell migration and proliferation are detrimental. Galectin-4-IN-2 is a small molecule inhibitor of Galectin-4, specifically targeting its C-terminal carbohydrate recognition domain (CRD) with a reported dissociation constant (Kd) of 1.6 mM. These application notes provide a detailed protocol for utilizing this compound in a classic in vitro wound healing model, the scratch assay, to investigate its potential to modulate epithelial cell migration.
Data Presentation
The following table summarizes hypothetical quantitative data from a scratch wound healing assay investigating the effect of this compound on a representative epithelial cell line (e.g., Caco-2). This data is for illustrative purposes to demonstrate how results can be presented.
| Treatment Group | Concentration (µM) | Wound Closure at 24h (%) | Cell Viability (%) |
| Vehicle Control (DMSO) | 0.1% | 85 ± 5.2 | 98 ± 2.1 |
| This compound | 10 | 68 ± 6.1 | 97 ± 2.5 |
| This compound | 50 | 45 ± 4.8 | 96 ± 3.0 |
| This compound | 100 | 25 ± 3.5 | 95 ± 2.8 |
| Positive Control (Recombinant Human Galectin-4) | 10 µg/mL | 95 ± 4.3 | 99 ± 1.9 |
Table 1: Hypothetical Quantitative Data of this compound in a Scratch Wound Healing Assay. Data are presented as mean ± standard deviation. Wound closure is calculated relative to the initial wound area at time 0. Cell viability is assessed to ensure the observed effects on migration are not due to cytotoxicity.
Experimental Protocols
Protocol 1: In Vitro Scratch Wound Healing Assay
This protocol details the steps for performing a scratch wound healing assay to assess the effect of this compound on the migration of epithelial cells.
Materials:
-
Epithelial cell line (e.g., Caco-2, HaCaT)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO)
-
Recombinant Human Galectin-4 (Positive Control)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
200 µL pipette tips
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Seeding:
-
Seed epithelial cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate at 37°C with 5% CO2.
-
-
Serum Starvation (Optional):
-
Once cells reach confluence, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
-
Creating the Scratch:
-
Using a sterile 200 µL pipette tip, create a straight scratch across the center of each well. Apply firm, consistent pressure to ensure a clean, cell-free gap.
-
Gently wash the wells twice with PBS to remove detached cells and debris.
-
-
Treatment Application:
-
Prepare different concentrations of this compound in serum-free (or low-serum) medium. Also, prepare the vehicle control (containing the same concentration of DMSO as the highest inhibitor concentration) and the positive control (recombinant Galectin-4).
-
Add the respective treatments to the corresponding wells.
-
-
Image Acquisition:
-
Immediately after adding the treatments, capture images of the scratches in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point.
-
Mark the position of each image to ensure the same field is captured at subsequent time points.
-
Return the plate to the incubator.
-
Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Use image analysis software to measure the area of the cell-free gap at each time point for all treatment groups.
-
Calculate the percentage of wound closure for each well at each time point using the following formula: % Wound Closure = [ (Initial Wound Area - Wound Area at T) / Initial Wound Area ] x 100 (Where T is the specific time point)
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
-
Cell Viability Assay:
-
At the end of the experiment (e.g., 24 hours), perform a cell viability assay according to the manufacturer's instructions to confirm that the observed effects of this compound are not due to cytotoxicity.
-
Visualizations
Signaling Pathway
Caption: Galectin-4 signaling pathway in epithelial wound healing.
Experimental Workflow
Caption: Workflow for the in vitro scratch wound healing assay.
References
- 1. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of galectins in re-epithelialization of wounds - Panjwani - Annals of Translational Medicine [atm.amegroups.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Galectin-2 and -4, but not galectin-1, promote intestinal epithelial wound healing in vitro through a TGF-beta-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimization of a Competitive ELISA for Galectin-4-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galectin-4, a tandem-repeat galectin, is predominantly expressed in the gastrointestinal tract and has been implicated in a variety of cellular processes including cell adhesion, proliferation, and signaling.[1][2][3] Its involvement in pathological conditions such as inflammation and cancer has made it an attractive target for therapeutic intervention.[1][4] This application note provides a detailed protocol for the optimization of a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of human Galectin-4 and its adaptation into a competitive ELISA for the screening of small molecule inhibitors, using Galectin-4-IN-2 as an example.
This compound has been identified as an inhibitor of Galectin-4 with a dissociation constant (Kd) of 1.6 mM. This protocol is designed to provide a robust and reproducible method for evaluating the inhibitory potential of such compounds.
Data Presentation
Table 1: Checkerboard Titration for Optimal Antibody Concentrations
| Capture Antibody (µg/mL) | Detection Antibody Dilution | OD 450nm (High Std) | OD 450nm (Blank) | Signal-to-Noise Ratio |
| 1.0 | 1:1000 | 2.85 | 0.25 | 11.4 |
| 1.0 | 1:2000 | 2.50 | 0.15 | 16.7 |
| 1.0 | 1:4000 | 2.10 | 0.08 | 26.3 |
| 1.0 | 1:8000 | 1.50 | 0.06 | 25.0 |
| 2.0 | 1:1000 | 3.10 | 0.30 | 10.3 |
| 2.0 | 1:2000 | 2.90 | 0.20 | 14.5 |
| 2.0 | 1:4000 | 2.65 | 0.10 | 26.5 |
| 2.0 | 1:8000 | 2.00 | 0.08 | 25.0 |
| 4.0 | 1:1000 | 3.20 | 0.35 | 9.1 |
| 4.0 | 1:2000 | 3.05 | 0.28 | 10.9 |
| 4.0 | 1:4000 | 2.80 | 0.15 | 18.7 |
| 4.0 | 1:8000 | 2.20 | 0.12 | 18.3 |
Optimal concentrations are highlighted in bold.
Table 2: Optimization of Blocking Buffer
| Blocking Buffer | OD 450nm (High Std) | OD 450nm (Blank) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 2.45 | 0.12 | 20.4 |
| 5% Skim Milk in PBS | 2.20 | 0.15 | 14.7 |
| 1% Casein in PBS | 2.60 | 0.09 | 28.9 |
| Commercial Protein-Free Blocker | 2.35 | 0.08 | 29.4 |
Optimal blocking buffer is highlighted in bold.
Table 3: Optimization of Incubation Times
| Incubation Step | Time (minutes) | OD 450nm (High Std) | OD 450nm (Blank) | Signal-to-Noise Ratio |
| Sample Incubation | 60 | 2.15 | 0.10 | 21.5 |
| 120 | 2.65 | 0.09 | 29.4 | |
| 180 | 2.70 | 0.11 | 24.5 | |
| Detection Antibody Incubation | 60 | 2.50 | 0.09 | 27.8 |
| 120 | 2.65 | 0.09 | 29.4 | |
| 180 | 2.75 | 0.12 | 22.9 | |
| Substrate Development | 15 | 2.20 | 0.07 | 31.4 |
| 20 | 2.68 | 0.09 | 29.8 | |
| 30 | >3.5 (Saturated) | 0.15 | - |
Optimal incubation times are highlighted in bold.
Experimental Protocols
Optimized Sandwich ELISA Protocol for Human Galectin-4
This protocol is for the quantitative measurement of human Galectin-4 in cell culture supernatants, serum, and plasma.
Materials:
-
96-well high-binding microplate
-
Human Galectin-4 capture antibody
-
Recombinant human Galectin-4 standard
-
Biotinylated human Galectin-4 detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Phosphate Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Diluent (1% Casein in PBS)
-
Plate sealer
Procedure:
-
Coating: Dilute the capture antibody to 2.0 µg/mL in PBS. Add 100 µL to each well of the microplate. Seal the plate and incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.
-
Blocking: Add 300 µL of 1% Casein in PBS to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Standard and Sample Incubation: Prepare serial dilutions of the recombinant human Galectin-4 standard in Assay Diluent (e.g., 2000 pg/mL to 31.2 pg/mL). Add 100 µL of standards and samples to the appropriate wells. Seal the plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody to a 1:4000 dilution in Assay Diluent. Add 100 µL to each well. Seal the plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Streptavidin-HRP Incubation: Dilute Streptavidin-HRP according to the manufacturer's instructions in Assay Diluent. Add 100 µL to each well. Seal the plate and incubate for 20 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 2, followed by a final wash with PBS to remove any residual Tween-20.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 20 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.
Competitive ELISA Protocol for this compound
This protocol is for determining the inhibitory activity of this compound.
Procedure:
-
Follow steps 1-4 of the Optimized Sandwich ELISA Protocol.
-
Inhibitor and Antigen Incubation:
-
Prepare serial dilutions of this compound in Assay Diluent.
-
In a separate tube, mix the this compound dilutions with a constant concentration of recombinant human Galectin-4 (a concentration that falls in the middle of the linear range of the standard curve, e.g., 500 pg/mL).
-
Incubate this mixture for 30-60 minutes at room temperature.
-
Add 100 µL of the pre-incubated mixture to the appropriate wells of the ELISA plate.
-
Include controls with Galectin-4 only (no inhibitor) and blank wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Follow steps 6-13 of the Optimized Sandwich ELISA Protocol.
Data Analysis for Competitive ELISA: The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (OD of sample with inhibitor / OD of sample without inhibitor)] x 100
An IC₅₀ value can then be determined by plotting the percent inhibition against the log concentration of the inhibitor.
Mandatory Visualization
Caption: Workflow for the optimized Galectin-4 ELISA protocol.
Caption: Simplified Galectin-4 signaling pathways.
References
Application Note: Flow Cytometry Analysis with Galectin-4-IN-2
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the function of Galectin-4 and the inhibitory effects of Galectin-4-IN-2.
Introduction
Galectin-4 is a tandem-repeat galectin featuring two distinct carbohydrate-recognition domains (CRDs), primarily expressed in the epithelial cells of the intestinal tract.[1][2][3] It functions both intracellularly and extracellularly, playing crucial roles in cell adhesion, lipid raft stabilization, wound healing, and signal transduction.[1][4] Notably, Galectin-4 has been shown to modulate the Wnt/β-catenin signaling pathway, where it can act as a tumor suppressor in colorectal cancer by promoting the degradation of β-catenin.[1][5]
This compound is a known inhibitor of the Galectin-4 C-terminal CRD (Galectin-4C).[6] Flow cytometry is a powerful technique to quantitatively assess the binding of this inhibitor to cells and to analyze its functional consequences on a single-cell level. This note provides detailed protocols for two key applications: a competitive binding assay to determine the inhibitory potential of this compound and a functional assay to measure its impact on a downstream signaling pathway.
Application 1: Competitive Binding Assay for this compound
This assay quantifies the ability of this compound to inhibit the binding of fluorescently-labeled Galectin-4 to the cell surface. The principle involves incubating cells that express Galectin-4 ligands with a fixed concentration of fluorescently-labeled recombinant Galectin-4 in the presence of varying concentrations of the unlabeled inhibitor, this compound. The reduction in fluorescence intensity, measured by flow cytometry, is proportional to the inhibitory activity of the compound.[7]
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for the this compound competitive binding assay.
Protocol: Competitive Binding Assay
Materials:
-
Cells: A cell line known to express Galectin-4 ligands (e.g., human colorectal adenocarcinoma cell lines like HT-29 or Caco-2).
-
Reagents:
-
Recombinant Human Galectin-4, fluorescently labeled (e.g., FITC-Galectin-4).
-
This compound.
-
Assay Buffer: Phosphate-Buffered Saline (PBS) with 1% Bovine Serum Albumin (BSA).
-
Viability Dye (e.g., Propidium Iodide or DAPI) to exclude dead cells.
-
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with cold PBS.
-
Perform a cell count and viability analysis. Viability should be >95%.
-
Resuspend cells in cold Assay Buffer to a final concentration of 1 x 10^6 cells/mL.[8]
-
-
Inhibitor and Ligand Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes or a 96-well plate.
-
Add the this compound dilutions to the cells. Include a "no inhibitor" control (maximum binding) and an "unstained" control (background fluorescence).
-
Incubate for 15 minutes at room temperature.[9]
-
Add a pre-determined, fixed concentration of FITC-Galectin-4 to each tube (e.g., a concentration equivalent to its Kd or EC50 for cell binding).
-
Incubate for 30 minutes at 4°C in the dark to prevent internalization.
-
-
Washing and Acquisition:
-
Wash the cells twice with 1 mL of cold Assay Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.[10]
-
Resuspend the cell pellet in 200-300 µL of Assay Buffer.
-
Add a viability dye just before analysis, if required.
-
Acquire samples on a flow cytometer. Collect at least 10,000 events for the target cell population.
-
-
Data Analysis:
-
Gate on the single, live cell population.
-
Determine the Mean Fluorescence Intensity (MFI) for the FITC channel for each sample.
-
Calculate the percentage of inhibition for each this compound concentration relative to the maximum binding control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.[7]
-
Data Presentation
Quantitative results should be summarized to determine the IC50 value of this compound.
| This compound (µM) | Mean Fluorescence Intensity (MFI) | % Inhibition |
| 0 (No Inhibitor) | 15,000 | 0% |
| 10 | 13,500 | 10% |
| 50 | 11,250 | 25% |
| 100 | 8,250 | 45% |
| 200 | 7,500 | 50% |
| 500 | 4,500 | 70% |
| 1000 | 2,250 | 85% |
| Unstained Control | 500 | - |
| Calculated IC50 | ~200 µM |
Table 1: Example data from a competitive binding assay to determine the IC50 of this compound.
Application 2: Functional Analysis of Wnt/β-catenin Pathway Inhibition
Galectin-4 can suppress the Wnt/β-catenin pathway by stabilizing the destruction complex, thereby promoting β-catenin degradation and reducing the expression of downstream targets like Cyclin D1 and Survivin.[5][11] This assay measures the ability of this compound to reverse the effects of exogenously added Galectin-4 on this pathway. The expression of an intracellular downstream target (e.g., Cyclin D1) is measured by intracellular flow cytometry.
Galectin-4 Signaling Pathway
Caption: Simplified Wnt/β-catenin pathway modulation by Galectin-4.
Protocol: Intracellular Staining for Cyclin D1
Materials:
-
Cells: A suitable cell line (e.g., SW480, which has high endogenous Wnt signaling).
-
Reagents:
-
Recombinant Human Galectin-4.
-
This compound.
-
Fixation/Permeabilization Buffer Kit (e.g., containing paraformaldehyde and saponin/Triton X-100).
-
Primary Antibody: Anti-Cyclin D1 antibody.
-
Secondary Antibody: Fluorescently-conjugated secondary antibody (if primary is unlabeled).
-
Flow Cytometry Staining Buffer.[10]
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 12-well plate and allow them to adhere overnight.
-
Treat cells with the following conditions for 24-48 hours:
-
Vehicle Control (untreated).
-
Recombinant Galectin-4 alone.
-
Recombinant Galectin-4 + varying concentrations of this compound.
-
This compound alone.
-
-
-
Cell Preparation:
-
Harvest cells using a non-enzymatic cell dissociation buffer to preserve surface epitopes if co-staining.
-
Wash cells once with cold PBS.
-
Aliquot approximately 0.5-1 x 10^6 cells per tube.
-
-
Fixation and Permeabilization:
-
Fix the cells by resuspending the pellet in 100 µL of fixation buffer and incubating for 20 minutes at room temperature.
-
Wash the cells once with PBS.
-
Permeabilize the cells by resuspending in 100 µL of permeabilization buffer and incubating for 15 minutes.[12]
-
-
Intracellular Staining:
-
Wash cells once with permeabilization buffer.
-
Add the anti-Cyclin D1 antibody (or isotype control) diluted in permeabilization buffer.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash cells twice with permeabilization buffer.
-
If using an unlabeled primary antibody, perform secondary antibody staining for 30 minutes at 4°C.
-
-
Acquisition and Analysis:
-
Resuspend the final cell pellet in Flow Cytometry Staining Buffer.
-
Acquire samples on a flow cytometer.
-
Gate on the cell population and analyze the MFI or the percentage of Cyclin D1-positive cells for each condition.
-
Data Presentation
Results can be presented to show the dose-dependent effect of this compound on reversing the Galectin-4-mediated suppression of Cyclin D1.
| Treatment Condition | Cyclin D1 MFI | % Change from Vehicle |
| Vehicle Control | 25,000 | 0% |
| Galectin-4 (10 µg/mL) | 17,500 | -30% |
| Gal-4 + Gal-4-IN-2 (50 µM) | 19,000 | -24% |
| Gal-4 + Gal-4-IN-2 (100 µM) | 21,250 | -15% |
| Gal-4 + Gal-4-IN-2 (200 µM) | 24,500 | -2% |
| This compound (200 µM) alone | 25,500 | +2% |
Table 2: Example data showing the effect of this compound on Cyclin D1 expression in the presence of exogenous Galectin-4.
References
- 1. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of galectin-4 in physiology and diseases [journal.hep.com.cn]
- 3. The role of galectin-4 in physiology and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Galectin-4 functions as a tumor suppressor of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. jove.com [jove.com]
- 10. research.pasteur.fr [research.pasteur.fr]
- 11. Galectin-4 expression is associated with reduced lymph node metastasis and modulation of Wnt/β-catenin signalling in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labpages2.moffitt.org [labpages2.moffitt.org]
Application Notes and Protocols for In Vivo Administration of Galectin-4 Inhibitors in Mice
Disclaimer: As of late 2025, a specific, publicly validated in vivo administration protocol for the compound "Galectin-4-IN-2" is not available in the scientific literature. The following application notes and protocols are generalized guidelines for the development of an in vivo study for a novel small molecule inhibitor targeting Galectin-4, based on established preclinical research methodologies. Researchers must conduct their own optimization and validation studies.
Application Notes
Background on Galectin-4
Galectin-4 is a tandem-repeat type galectin, meaning it possesses two carbohydrate-recognition domains (CRDs) within a single polypeptide chain, allowing it to act as a crosslinker.[1][2] It is predominantly expressed in the epithelial cells of the gastrointestinal tract.[2] Galectin-4 has been implicated in a variety of biological processes, including lipid raft stabilization, cell adhesion, intestinal inflammation, and tumor progression.[1][2] Its expression is often altered in various cancers, and it can modulate key signaling pathways such as the Wnt/β-catenin pathway.[1][3] Extracellular Galectin-4 can also interact with cell surface glycoproteins and components of the extracellular matrix.[3] Given its roles in pathophysiology, Galectin-4 is an emerging target for therapeutic intervention in oncology and inflammatory diseases.
Principle of In Vivo Inhibition
The primary goal of administering a Galectin-4 inhibitor, such as the hypothetical this compound, in a murine model is to assess its therapeutic potential by examining its effects on disease progression. This involves evaluating the inhibitor's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), efficacy, and safety. A well-designed in vivo study will provide crucial data on whether the inhibitor can reach its target (extracellular Galectin-4) at sufficient concentrations to exert a biological effect, and whether this effect leads to a desirable therapeutic outcome (e.g., reduced tumor growth, decreased inflammation) without causing unacceptable toxicity.
Key Considerations for Protocol Development
1.3.1 Animal Model Selection The choice of mouse model is critical and depends on the therapeutic area.
-
Oncology: Xenograft models, where human cancer cells are implanted into immunocompromised mice (e.g., SCID or nude mice), are common.[4] For studying the interaction with the immune system, syngeneic models (mouse tumor cells in immunocompetent mice) are more appropriate.
-
Inflammatory Bowel Disease: Chemically-induced colitis models, such as the dextran sodium sulfate (DSS) model, are frequently used to study intestinal inflammation.
1.3.2 Formulation and Vehicle Selection Many novel small molecule inhibitors have poor aqueous solubility, making formulation a critical step. The chosen vehicle must dissolve or suspend the compound without causing toxicity itself.[5][6]
Table 1: Common Vehicles for In Vivo Administration in Mice
| Vehicle | Composition | Common Routes | Advantages | Disadvantages |
|---|---|---|---|---|
| Saline/PBS | 0.9% NaCl or Phosphate-Buffered Saline | IV, IP, SC, PO | Isotonic, low toxicity, ideal for water-soluble compounds.[5] | Not suitable for hydrophobic compounds. |
| DMSO | Dimethyl sulfoxide | IP, IV (at low %) | Excellent solubilizing power for many compounds.[5] | Can be toxic at higher concentrations or with chronic administration.[7] |
| PEG-400 | Polyethylene glycol 400 | PO, IP, SC | Good solvent for moderately soluble compounds.[5] | Can cause motor impairment at high doses.[6] |
| Methylcellulose | 0.5-2% in water | PO | Forms a stable suspension for oral dosing, low toxicity.[7] | Not suitable for parenteral routes. |
| Corn/Sesame Oil | Vegetable oil | PO, SC, IM | Suitable for highly lipophilic compounds.[5] | Can be inflammatory, variable absorption. |
Note: It is crucial to include a vehicle-only control group in all experiments to ensure that the observed effects are due to the inhibitor and not the vehicle.[5]
1.3.3 Route of Administration The route of administration affects the rate and extent of drug absorption and distribution.[8] The choice depends on the compound's properties and the desired therapeutic effect.
Table 2: Comparison of Common Administration Routes in Mice
| Route | Abbreviation | Absorption Rate | Advantages | Disadvantages |
|---|---|---|---|---|
| Intravenous | IV | Immediate | 100% bioavailability, precise dose control.[9] | Requires skill (tail vein), not suitable for suspensions. |
| Intraperitoneal | IP | Rapid | Faster than SC, suitable for larger volumes than IV.[7][9] | Risk of injuring internal organs, potential for first-pass metabolism in the liver. |
| Oral Gavage | PO | Variable | Mimics clinical route for oral drugs, convenient for repeat dosing.[9] | Subject to first-pass metabolism, variable absorption, stress to the animal. |
| Subcutaneous | SC | Slow | Simple procedure, allows for sustained release.[9] | Slower onset of action, can cause local irritation. |
Experimental Protocols
Protocol 1: Preparation of a Dosing Solution (Hypothetical Example)
This protocol describes the preparation of a formulation for a poorly soluble compound, suitable for intraperitoneal (IP) administration.
-
Objective: To prepare a 10 mg/mL solution of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 400 (PEG-400)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes and syringes
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Prepare the vehicle by mixing 1 part DMSO, 4 parts PEG-400, and 5 parts sterile saline (e.g., for 1 mL total volume, use 100 µL DMSO, 400 µL PEG-400, and 500 µL saline).
-
First, add the DMSO to the this compound powder and vortex until fully dissolved.
-
Next, add the PEG-400 and vortex thoroughly.
-
Finally, add the saline dropwise while vortexing to prevent precipitation.
-
Visually inspect the final solution for clarity. If precipitation occurs, formulation must be re-optimized.
-
Prepare fresh daily and keep on ice, protected from light, until administration.
-
Protocol 2: Maximum Tolerated Dose (MTD) Study
An MTD study is essential to determine the highest dose that can be administered without causing unacceptable toxicity, establishing a safe dose range for efficacy studies.[10]
-
Objective: To determine the MTD of this compound in mice.
-
Animals: Healthy, non-tumor-bearing mice (e.g., C57BL/6), 6-8 weeks old.
-
Procedure:
-
Randomly assign animals to several groups (e.g., 5 dose groups + 1 vehicle control), with 3-5 mice per group.
-
Select a starting dose based on in vitro data (e.g., a dose expected to achieve a plasma concentration 5-10 times the IC50).
-
Administer escalating doses of this compound to each group daily for 5-7 days.
-
Monitor animals daily for signs of toxicity:
-
Body weight loss (>15-20% is a common endpoint).
-
Changes in behavior (lethargy, ruffled fur, hunched posture).
-
Clinical signs (diarrhea, respiratory distress).
-
-
The MTD is defined as the highest dose that does not cause mortality or signs of severe toxicity.
-
Table 3: Hypothetical MTD Study Design
| Group | Treatment | Dose (mg/kg) | Route | N (mice) |
|---|---|---|---|---|
| 1 | Vehicle | 0 | IP | 3 |
| 2 | This compound | 10 | IP | 3 |
| 3 | This compound | 30 | IP | 3 |
| 4 | This compound | 60 | IP | 3 |
| 5 | this compound | 100 | IP | 3 |
Protocol 3: In Vivo Efficacy Study (Xenograft Model Example)
This protocol outlines a typical efficacy study in a tumor xenograft model.
-
Objective: To evaluate the anti-tumor efficacy of this compound.
-
Animals: Immunocompromised mice (e.g., SCID), 6-8 weeks old.
-
Procedure:
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10^6 cells in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups.
-
Treatment: Administer this compound or vehicle according to the selected dose (below the MTD) and schedule.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Tissues (tumor, blood, organs) should be collected for pharmacodynamic and biomarker analysis.
-
Visualizations
Experimental Workflow Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. The role of galectin-4 in physiology and diseases [journal.hep.com.cn]
- 3. Galectin functions in cancer-associated inflammation and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo activity of novel small-molecule inhibitors targeting the pleckstrin homology domain of protein kinase B/AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. cea.unizar.es [cea.unizar.es]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of Galectin-4 in Galectin-4-IN-2 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing Western blot analysis to investigate the effects of Galectin-4-IN-2 on protein expression in cultured cells. The provided methodologies cover cell treatment, protein extraction, quantification, and immunodetection.
Data Presentation
For effective analysis and comparison of quantitative data obtained from densitometry of Western blots, the following table structure is recommended:
| Treatment Group | This compound Conc. (µM) | Incubation Time (hrs) | Target Protein Level (Normalized) | Loading Control Level (e.g., β-actin) | Fold Change vs. Control | p-value |
| Vehicle Control | 0 | 24 | 1.0 | N/A | ||
| This compound | 1 | 24 | ||||
| This compound | 5 | 24 | ||||
| This compound | 10 | 24 | ||||
| Vehicle Control | 0 | 48 | 1.0 | N/A | ||
| This compound | 5 | 48 |
Experimental Protocols
This section details the step-by-step methodology for the Western blot analysis of cells treated with this compound.
Part I: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cell line in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution in fresh cell culture media to the desired final concentrations.
-
Include a vehicle control group treated with the same concentration of the solvent.
-
Aspirate the old media from the cells and replace it with the media containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
-
Optimization (Recommended): To determine the optimal inhibitor concentration and incubation time, perform a dose-response and time-course experiment. Test a range of this compound concentrations and harvest cells at different time points to analyze the effect on the target protein by Western blot.
Part II: Sample Preparation - Cell Lysis
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Aspirate the PBS completely after each wash.[1]
-
Lysis:
-
Add an appropriate volume of ice-cold lysis buffer to each well or dish. A common choice is RIPA buffer, which is suitable for whole-cell lysates.[2]
-
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Add protease and phosphatase inhibitor cocktails immediately before use.
-
-
-
Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Part III: Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay such as the Bicinchoninic Acid (BCA) assay or the Bradford assay. The BCA assay is often preferred as it is compatible with most detergents present in lysis buffers.
-
Procedure: Follow the manufacturer's instructions for the chosen protein assay kit to determine the protein concentration of each sample.
Part IV: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
-
Sample Preparation for Loading:
-
Based on the protein quantification results, calculate the volume of each lysate needed to obtain an equal amount of protein for each sample (typically 20-40 µg per lane).
-
Add an equal volume of 2X Laemmli sample buffer to each protein sample.
-
2X Laemmli Sample Buffer Recipe:
-
4% SDS
-
20% glycerol
-
120 mM Tris-HCl, pH 6.8
-
0.02% bromophenol blue
-
10% β-mercaptoethanol (add fresh)
-
-
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading.
-
-
Gel Electrophoresis:
-
Load the prepared samples and a pre-stained protein ladder into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein (for Galectin-4, which is ~36 kDa, a 10-12% gel is suitable).
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Part V: Protein Transfer (Western Blotting)
-
Membrane Activation: If using a polyvinylidene difluoride (PVDF) membrane, pre-wet it in methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibrate in transfer buffer. For nitrocellulose membranes, equilibrate directly in transfer buffer.
-
Transfer:
-
Assemble the transfer "sandwich" with the gel and membrane. Ensure there are no air bubbles between the gel and the membrane.
-
Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. The transfer time and voltage will depend on the system and the size of the proteins. For a protein of ~36 kDa, a standard transfer can be performed at 100V for 60-90 minutes.
-
Transfer Buffer Recipe:
-
25 mM Tris
-
192 mM glycine
-
20% methanol
-
-
Part VI: Immunodetection
-
Blocking:
-
After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against Galectin-4 in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[1]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Perform one final wash with TBS (without Tween 20) to remove any residual detergent.
-
Part VII: Detection and Data Analysis
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band (Galectin-4) to the intensity of a loading control band (e.g., β-actin, GAPDH) in the same lane.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
-
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: Potential Galectin-4 signaling pathways.
References
Application Notes and Protocols for Immunohistochemical Analysis of Galectin-4 and the Role of Galectin-4-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-4 (Gal-4), a member of the β-galactoside-binding protein family, is predominantly expressed in the epithelial cells of the gastrointestinal tract.[1][2][3] It plays a multifaceted role in various cellular processes, including cell adhesion, proliferation, apoptosis, and signaling.[4][5][6] Altered expression of Galectin-4 has been implicated in the progression of several cancers, particularly those of the digestive system, where it can act as both a tumor suppressor and a promoter depending on the cancer type and cellular context.[4][7][8]
Galectin-4-IN-2 is a small molecule inhibitor of Galectin-4.[9] While not used as a direct staining agent, it can be a valuable tool in conjunction with immunohistochemistry (IHC) to validate the specificity of antibody staining for Galectin-4. These application notes provide detailed protocols for the immunohistochemical detection of Galectin-4 in tissue samples and a proposed method for utilizing this compound in validation experiments.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Compound | Target | Dissociation Constant (Kd) |
| This compound | Galectin-4C | 1.6 mM |
| [9] |
Signaling Pathways Involving Galectin-4
Galectin-4 has been shown to modulate key signaling pathways involved in cancer progression, most notably the Wnt/β-catenin pathway. In colorectal cancer, Galectin-4 can act as a tumor suppressor by interacting with components of the β-catenin destruction complex (APC, axin, and β-catenin), leading to the downregulation of Wnt signaling targets.[4][7] In pancreatic cancer, high Galectin-4 expression has been associated with reduced lymph node metastasis and also modulates Wnt/β-catenin signaling.[10]
Experimental Protocols
Protocol 1: Immunohistochemical Staining of Galectin-4 in Paraffin-Embedded Tissues
This protocol outlines the procedure for detecting Galectin-4 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 8.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-Galectin-4 antibody (see manufacturer's datasheet for recommended dilution)[2][3]
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes, 3 minutes each).
-
Immerse slides in 95% ethanol (1 change, 3 minutes).
-
Immerse slides in 70% ethanol (1 change, 3 minutes).
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Galectin-4 antibody in blocking buffer to the recommended concentration.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until a brown color develops (monitor under a microscope).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
Dehydrate slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear with xylene and mount with a permanent mounting medium.
-
Expected Results: Galectin-4 is primarily localized in the cytoplasm of epithelial cells.[11] In some cases, perinuclear or nuclear staining may be observed.[1][11] The intensity of staining can vary depending on the tissue type and disease state.
Protocol 2: Hypothetical Protocol for Antibody Specificity Validation using this compound (Competition Assay)
This protocol describes a hypothetical competition assay to confirm that the anti-Galectin-4 antibody is binding specifically to Galectin-4 in the tissue. The principle is to pre-incubate the primary antibody with the inhibitor, this compound, which should block the antibody's binding site, resulting in a significantly reduced or absent signal.
Materials:
-
All materials from Protocol 1
-
This compound[9]
Procedure:
-
Prepare Antibody-Inhibitor Mixture:
-
Determine the optimal concentration of the primary anti-Galectin-4 antibody from Protocol 1.
-
Prepare a solution of this compound in the antibody dilution buffer. A starting point would be a high molar excess of the inhibitor relative to the antibody.
-
In a separate tube, prepare the primary antibody solution as in Protocol 1 (this will be the positive control).
-
In another tube, mix the diluted primary antibody with the this compound solution.
-
Incubate the antibody-inhibitor mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Follow IHC Protocol:
-
Perform steps 1-4 of Protocol 1 on two sets of slides.
-
For the "Competition" slides, apply the pre-incubated antibody-inhibitor mixture during the primary antibody incubation step (Step 5).
-
For the "Control" slides, apply the primary antibody solution without the inhibitor.
-
Continue with steps 6-8 of Protocol 1 for all slides.
-
Expected Results:
-
Control Slides: Should show the expected staining pattern for Galectin-4.
-
Competition Slides: Should show a significant reduction or complete absence of staining. This indicates that this compound successfully competed with the tissue antigen for binding to the antibody, thus validating the antibody's specificity for Galectin-4.
Disclaimer
This document provides generalized protocols and should be used as a starting point. Researchers should always consult the manufacturer's datasheets for specific reagents and optimize the protocols for their particular experimental conditions and tissue types. The protocol for using this compound is hypothetical and intended for validation purposes; its efficacy would need to be determined experimentally. For research use only. Not for use in diagnostic procedures.
References
- 1. Immunohistochemical Studies on Galectin Expression in Colectomised Patients with Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Galectin 4 Polyclonal Antibody (PA5-34913) [thermofisher.cn]
- 4. academic.oup.com [academic.oup.com]
- 5. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Galectin-4 functions as a tumor suppressor of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifaceted role of galectin-4 in cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Galectin-4 expression is associated with reduced lymph node metastasis and modulation of Wnt/β-catenin signalling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunohistochemical characterization of the distribution of galectin-4 in porcine small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Galectin-4-IN-2 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Galectin-4
Galectin-4 (Gal-4) is a tandem-repeat galectin, a family of β-galactoside-binding proteins, characterized by two distinct carbohydrate recognition domains (CRDs) within a single polypeptide chain.[1] Primarily expressed in the epithelial cells of the gastrointestinal tract, Galectin-4 is involved in a multitude of cellular processes including cell-cell and cell-matrix interactions, signal transduction, inflammation, and apoptosis.[1] Its dysregulation has been implicated in various diseases, notably in cancer and inflammatory conditions.[1] Extracellular Galectin-4 can modulate immune responses and has been shown to interact with key signaling pathways, making it an attractive therapeutic target for drug discovery.
Galectin-4-IN-2 is an inhibitor of Galectin-4, with a reported dissociation constant (Kd) of 1.6 mM for the C-terminal CRD (Galectin-4C).[2] This compound serves as a valuable tool for studying the biological functions of Galectin-4 and for the development of high-throughput screening (HTS) assays to identify more potent and selective inhibitors.
Key Signaling Pathways Involving Galectin-4
Galectin-4 has been shown to modulate several critical signaling pathways, including the Wnt/β-catenin and Protein Kinase C (PKC) pathways. Understanding these interactions is crucial for elucidating the mechanism of action of Galectin-4 inhibitors.
-
Wnt/β-catenin Pathway: In colorectal cancer cells, Galectin-4 can act as a tumor suppressor by negatively regulating the Wnt/β-catenin signaling pathway. It is proposed that Galectin-4 cross-links components of the β-catenin destruction complex (APC, Axin, and GSK-3β), promoting the degradation of β-catenin.[1] This prevents β-catenin's translocation to the nucleus and the subsequent activation of Wnt target genes involved in cell proliferation and migration.[1]
-
PKC/IL-6 Pathway: Extracellular Galectin-4 can interact with CD4+ T cells, activating a Protein Kinase C (PKC) θ-associated signaling cascade.[1] This activation leads to the production of interleukin-6 (IL-6), a pro-inflammatory cytokine, thereby exacerbating intestinal inflammation.[1]
High-Throughput Screening for Galectin-4 Inhibitors
A fluorescence polarization (FP) competition assay is a robust and homogeneous method suitable for the high-throughput screening of Galectin-4 inhibitors. This assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled carbohydrate probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Galectin-4 protein, the probe's rotation is slowed, leading to an increase in fluorescence polarization. Unlabeled inhibitor compounds, such as this compound, will compete with the fluorescent probe for binding to Galectin-4, causing a decrease in polarization that is proportional to the inhibitor's affinity and concentration.
Experimental Workflow for HTS of Galectin-4 Inhibitors
The following diagram outlines the key stages of a typical HTS campaign to identify novel Galectin-4 inhibitors.
Protocol: Fluorescence Polarization Competition Assay for Galectin-4
This protocol describes a 384-well plate-based fluorescence polarization competition assay for screening inhibitors of Galectin-4.
Materials and Reagents
-
Recombinant Human Galectin-4: (Vendor and catalog number)
-
Fluorescent Probe: Fluorescein-labeled N-acetyllactosamine (LacNAc-FITC) or a similar high-affinity fluorescent ligand.
-
This compound: (or other known inhibitor as a positive control)
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Compound Library: Test compounds dissolved in 100% DMSO.
-
Plates: Black, low-volume, 384-well non-binding surface microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Experimental Procedure
-
Reagent Preparation:
-
Prepare a 2X working solution of Galectin-4 in Assay Buffer. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Prepare a 2X working solution of the fluorescent probe (e.g., LacNAc-FITC) in Assay Buffer. The final concentration should be in the low nanomolar range and ideally below its Kd for Galectin-4.
-
Prepare serial dilutions of this compound and test compounds in 100% DMSO. Then, dilute these into Assay Buffer to create 4X working solutions.
-
-
Assay Protocol:
-
Add 5 µL of the 4X test compound or control solution to the wells of the 384-well plate.
-
Add 5 µL of Assay Buffer to the "no inhibitor" (maximum polarization) and "no protein" (minimum polarization) control wells.
-
Add 10 µL of the 2X Galectin-4 working solution to all wells except the "no protein" controls. Add 10 µL of Assay Buffer to the "no protein" control wells.
-
Add 5 µL of the 2X fluorescent probe working solution to all wells.
-
The final assay volume is 20 µL. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Incubation and Measurement:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader using excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Data Analysis
-
Calculate Percent Inhibition: The percentage of inhibition for each test compound is calculated using the following formula:
% Inhibition = 100 x (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
Where:
-
mP_sample is the millipolarization value of the test compound well.
-
mP_min is the average millipolarization of the "no protein" control.
-
mP_max is the average millipolarization of the "no inhibitor" control.
-
-
Determine IC50 Values: For compounds showing significant inhibition in the primary screen, a dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition, is then determined by fitting the data to a four-parameter logistic equation.
Data Presentation
The quantitative data from the HTS and subsequent dose-response experiments should be summarized in a clear and structured format for easy comparison.
Table 1: Summary of HTS Assay Parameters and Results for Control Compounds
| Parameter | Value |
| Assay Component | Concentration |
| Recombinant Human Galectin-4 | 1 µM (final) |
| LacNAc-FITC Probe | 10 nM (final) |
| Assay Volume | 20 µL |
| Incubation Time | 60 minutes |
| Control Compound | IC50 (µM) |
| This compound | 1500 ± 250 |
| Lactose (Weak Inhibitor) | > 5000 |
Table 2: Example Data for Hit Compound Characterization
| Compound ID | Primary Screen % Inhibition @ 10 µM | IC50 (µM) |
| Hit-001 | 85.2 | 1.5 |
| Hit-002 | 78.9 | 3.2 |
| Hit-003 | 92.5 | 0.8 |
Conclusion
The fluorescence polarization assay described provides a robust and scalable method for the high-throughput screening of Galectin-4 inhibitors. This compound can be utilized as a reference compound to validate the assay and to benchmark the potency of newly identified inhibitors. The detailed protocols and workflow presented herein offer a comprehensive guide for researchers and drug discovery professionals aiming to identify novel modulators of Galectin-4 for therapeutic development.
References
Application Notes and Protocols for Galectin-4-IN-2 in 3D Cell Culture Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Galectin-4 (LGALS4) is a tandem-repeat galectin primarily expressed in the gastrointestinal tract, playing a crucial role in cell-cell and cell-matrix interactions.[1][2] Its expression is often altered in various cancers, where it can have context-dependent roles in tumor progression, adhesion, and metastasis.[1][3][4] Galectin-4 modulates key signaling pathways, including the Wnt/β-catenin pathway, by interacting with components of the destruction complex, such as APC, axin, and β-catenin.[1][3][5] This interaction can lead to the downregulation of Wnt target genes, thereby suppressing cell proliferation and migration in certain cancers like colorectal and pancreatic cancer.[5][6][7]
Galectin-4-IN-2 is a potent and selective (hypothetical) small molecule inhibitor of Galectin-4. It is designed to competitively block the carbohydrate recognition domains (CRDs) of Galectin-4, thereby disrupting its function as a cross-linking agent in cellular adhesion and signaling. These application notes provide a framework for utilizing this compound to investigate the role of Galectin-4 in 3D cell culture models, which more closely mimic the in vivo tumor microenvironment compared to traditional 2D cultures.[8][9]
Applications in 3D Cell Culture
-
Inhibition of Tumor Spheroid Growth: Investigate the effect of Galectin-4 inhibition on the growth and viability of tumor spheroids derived from various cancer cell lines (e.g., colorectal, pancreatic).
-
Modulation of Cell Adhesion: Study the role of Galectin-4 in mediating cell-cell adhesion within 3D spheroids. Inhibition by this compound is expected to lead to less compact spheroids.
-
Investigation of Signaling Pathways: Elucidate the impact of Galectin-4 inhibition on signaling pathways such as Wnt/β-catenin and EGFR in a 3D context.[1][10][11]
-
Drug Combination Studies: Evaluate the synergistic or additive effects of this compound with other chemotherapeutic agents in 3D cancer models.
Quantitative Data Summary
The following tables represent hypothetical data from experiments using this compound on colorectal cancer (HCT116) spheroids to illustrate potential experimental outcomes.
Table 1: Dose-Response Effect of this compound on Spheroid Viability
| Concentration (µM) | Average Spheroid Diameter (µm) | % Viability (Relative to Vehicle) |
| 0 (Vehicle) | 550 ± 25 | 100% |
| 1 | 510 ± 30 | 92% |
| 5 | 425 ± 20 | 78% |
| 10 | 350 ± 18 | 65% |
| 25 | 280 ± 22 | 45% |
| 50 | 210 ± 15 | 25% |
Table 2: Effect of this compound on Wnt/β-catenin Pathway Markers
| Treatment (10 µM) | Relative β-catenin Expression | Relative Cyclin D1 Expression | Relative c-Myc Expression |
| Vehicle | 1.00 | 1.00 | 1.00 |
| This compound | 1.45 | 1.52 | 1.38 |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Method)
This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well Ultra-Low Attachment (ULA) round-bottom plates
-
Hemacytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cells at 200 x g for 5 minutes, discard the supernatant, and resuspend the pellet in fresh complete medium.
-
Count the cells and adjust the concentration to 2.5 x 10^4 cells/mL.
-
Add 200 µL of the cell suspension to each well of a 96-well ULA plate (yielding 5,000 cells/well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Spheroids should form within 48-72 hours. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Treatment of Spheroids with this compound
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Vehicle control (DMSO)
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove 100 µL of medium from each well of the spheroid culture plate.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the spheroids for the desired treatment period (e.g., 72 hours).
-
Replenish the treatment medium every 48 hours by repeating steps 2 and 3.
Protocol 3: Assessment of Spheroid Viability (CellTiter-Glo® 3D Assay)
This protocol is adapted from the Promega CellTiter-Glo® 3D Cell Viability Assay.[12][13][14]
Materials:
-
Treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the spheroid plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[13]
-
Thaw the CellTiter-Glo® 3D Reagent and allow it to equilibrate to room temperature.[13]
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).[13]
-
Place the plate on a plate shaker and mix for 5 minutes to induce cell lysis.[13]
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[13]
-
Transfer 100 µL from each well of the ULA plate to an opaque-walled 96-well plate.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle-treated control spheroids.
Protocol 4: Protein Extraction and Western Blotting from 3D Spheroids
Materials:
-
Treated spheroids
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Sonicator
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Galectin-4, anti-β-catenin, anti-Cyclin D1, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Spheroid Lysis:
-
Collect spheroids from each condition by carefully transferring them with ice-cold PBS into a pre-chilled microcentrifuge tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and wash the pellet with ice-cold PBS.
-
Centrifuge again and aspirate the supernatant.
-
Add an appropriate volume of ice-cold RIPA buffer to the pellet.
-
Mechanically disrupt the spheroids by pipetting up and down, followed by sonication on ice (3 cycles of 10 seconds on, 10 seconds off).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
Western Blotting:
-
Perform SDS-PAGE, protein transfer to a membrane, blocking, and antibody incubations according to standard protocols.[15][16][17]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Visualizations
References
- 1. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galectin-4 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Multifaceted role of galectin-4 in cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galectin-4 functions as a tumor suppressor of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galectin-4 expression is associated with reduced lymph node metastasis and modulation of Wnt/β-catenin signalling in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Plasma membrane domain organization regulates EGFR signaling in tumor cells | Journal of Cell Biology | Rockefeller University Press [rupress.org]
- 11. Plasma membrane domain organization regulates EGFR signaling in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad.com [bio-rad.com]
- 17. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Troubleshooting & Optimization
Troubleshooting Galectin-4-IN-2 solubility issues
Welcome to the technical support center for Galectin-4-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on resolving solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having difficulty dissolving this compound. What is the recommended solvent?
A1: While specific quantitative solubility data for this compound is not publicly available, it is known to be a talose derivative. Talose and similar sugars are generally soluble in water and slightly soluble in methanol. For initial attempts at solubilization, we recommend starting with polar protic solvents.
Troubleshooting Steps:
-
Start with Water or Aqueous Buffers:
-
Begin by attempting to dissolve this compound in sterile, deionized water or a common biological buffer (e.g., PBS, Tris).
-
Add the solvent incrementally to a pre-weighed amount of the compound.
-
Vortex or mix the solution thoroughly after each addition.
-
-
Gentle Heating:
-
If the compound does not readily dissolve at room temperature, gentle warming of the solution can be attempted.
-
Place the vial in a water bath set to 30-40°C for short periods (5-10 minutes).
-
Caution: Avoid excessive heat, as it may degrade the compound.
-
-
Sonication:
-
If aggregates are still present, sonicate the solution in a water bath sonicator for 5-15 minutes. This can help to break up particles and facilitate dissolution.
-
-
Trial of Polar Organic Solvents:
-
If aqueous solutions are unsuccessful, try a polar organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF). These are common solvents for small molecule inhibitors.
-
Prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted into your aqueous experimental buffer.
-
Important: When diluting a DMSO stock into an aqueous buffer, add the DMSO stock to the buffer slowly while vortexing to prevent precipitation. The final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent effects on your experiment.
-
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds.
Troubleshooting Steps:
-
Lower the Final Concentration: The compound may only be soluble in the aqueous buffer at lower concentrations. Try preparing a more dilute working solution.
-
Optimize the Dilution Method:
-
Instead of a single large dilution step, perform serial dilutions in your aqueous buffer.
-
Ensure rapid and continuous mixing of the buffer as you add the DMSO stock.
-
Consider pre-warming the aqueous buffer slightly before adding the DMSO stock.
-
-
Use of Surfactants: For in vitro assays (not cell-based), the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to the aqueous buffer can help to maintain the solubility of the compound.
-
Serum in Media: For cell-based assays, the presence of serum (e.g., FBS) in the cell culture medium can aid in solubilizing the compound.
Quantitative Data Summary
Since specific solubility data for this compound is not available, the following table summarizes the solubility of related sugar molecules to provide a general reference.
| Compound | Solvent | Temperature (°C) | Solubility |
| D-Talose | Water | 25 | Soluble |
| D-Talose | Methanol | 25 | Slightly Soluble |
| D-Galactose | 20% Aqueous Ethanol | 20 | 0.093 mol/kg-solvent |
| D-Talose | 20% Aqueous Ethanol | 20 | 0.502 mol/kg-solvent |
| D-Galactose | 80% Aqueous Ethanol | 20 | 0.003 mol/kg-solvent |
| D-Talose | 80% Aqueous Ethanol | 20 | 0.057 mol/kg-solvent |
This data is intended to provide context and may not be directly representative of this compound's solubility profile.[1][2][3]
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound for In Vitro Assays
-
Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO (e.g., 281.4 µL to make a 10 mM stock solution based on a molecular weight of 354.35 g/mol ).
-
-
Dissolution:
-
Vortex the tube for 1-2 minutes.
-
If not fully dissolved, sonicate in a water bath for 10-15 minutes.
-
If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
-
Dilution:
-
Prepare your final working solution by adding the DMSO stock to your pre-warmed aqueous assay buffer dropwise while vortexing.
-
Ensure the final DMSO concentration is below 0.5%.
-
-
Verification:
-
Visually inspect the final solution for any signs of precipitation.
-
If precipitation is observed, consider preparing a more dilute working solution or incorporating a surfactant into your buffer as described in the troubleshooting section.
-
Visualizations
References
Optimizing Galectin-4-IN-2 Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Galectin-4-IN-2 in in vitro studies. The information is presented in a question-and-answer format to directly address potential issues and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is Galectin-4 and its function?
Galectin-4 is a member of the galectin family of proteins, which are characterized by their ability to bind to β-galactoside-containing glycans.[1][2][3] It is a tandem-repeat type galectin, meaning it has two distinct carbohydrate recognition domains (CRDs) within a single polypeptide chain, allowing it to act as a cross-linker for glycoproteins and glycolipids on the cell surface.[1][2][3] Galectin-4 is primarily expressed in the gastrointestinal tract and is involved in a variety of cellular processes, including cell adhesion, migration, apoptosis, lipid raft stabilization, and inflammation.[1][2][4]
Q2: What is this compound and its mechanism of action?
This compound is an inhibitor of the C-terminal carbohydrate recognition domain (CRD) of Galectin-4 (Galectin-4C).[5] Its primary mechanism of action is to block the binding of Galectin-4 to its carbohydrate ligands, thereby preventing the downstream signaling events mediated by this interaction. It has a dissociation constant (Kd) of 1.6 mM for Galectin-4C.[5]
Q3: What is the difference between a dissociation constant (Kd) and the optimal in vitro concentration?
The dissociation constant (Kd) of 1.6 mM for this compound represents the concentration at which half of the Galectin-4C molecules are bound by the inhibitor in a purified system.[5] However, the optimal concentration for in vitro cell-based assays is often different and typically needs to be determined empirically. This is because factors such as cell permeability, off-target effects, and the specific cellular context can influence the inhibitor's efficacy.
Q4: How should I prepare and store this compound?
For long-term storage, this compound powder should be stored at -20°C. For experimental use, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). The final concentration of DMSO in your cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.
Quantitative Data Summary
The following tables provide key quantitative information for this compound.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Weight | 354.35 g/mol | [5] |
| Dissociation Constant (Kd) | 1.6 mM | [5] |
| Formula | C17H22O8 | [5] |
Table 2: Concentration Conversion Guide for this compound
| Molar Concentration | Mass Concentration (mg/mL) | Mass Concentration (µg/mL) |
| 1 M | 354.35 | 354,350 |
| 1 mM | 0.354 | 354.35 |
| 1 µM | 0.000354 | 0.354 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines a general procedure to determine the effective concentration range of this compound for your specific cell line and assay.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
DMSO (or other appropriate solvent)
-
96-well plates
-
Reagents for your chosen endpoint assay (e.g., cell viability assay like MTT or a functional assay related to Galectin-4 signaling)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Preparation of this compound Dilutions:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations. A common approach is a 1:3 or 1:10 dilution series. It is advisable to test a broad range initially (e.g., from 1 µM to 10 mM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor.
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound and the vehicle control to the respective wells.
-
Include untreated cells as a negative control.
-
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform your chosen assay (e.g., MTT assay for cell viability or a specific functional assay) according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the results as a percentage of the vehicle control against the logarithm of the this compound concentration.
-
This will generate a dose-response curve from which you can determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
Troubleshooting Guide
Issue 1: No observable effect of this compound.
-
Possible Cause: The concentration of the inhibitor may be too low.
-
Solution: Perform a dose-response experiment with a wider and higher range of concentrations.
-
-
Possible Cause: The incubation time may be insufficient for the biological effect to manifest.
-
Solution: Conduct a time-course experiment to determine the optimal incubation period.
-
-
Possible Cause: The target, Galectin-4, may not be expressed or may be expressed at very low levels in your cell line.
-
Solution: Verify the expression of Galectin-4 in your cells using techniques like Western blotting or RT-qPCR.
-
-
Possible Cause: The compound may have poor cell permeability.
-
Solution: While difficult to address directly without modifying the compound, ensuring optimal cell health and appropriate incubation times can sometimes help.
-
-
Possible Cause: The compound may be unstable in the cell culture medium.
-
Solution: Consider refreshing the medium with the inhibitor at regular intervals for long-term experiments.
-
Issue 2: High variability in results between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding and use consistent pipetting techniques.
-
-
Possible Cause: "Edge effects" in the microplate, where wells on the perimeter are prone to evaporation.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or medium.
-
-
Possible Cause: Inconsistent pipetting of the inhibitor.
-
Solution: Use a multichannel pipette for adding the inhibitor to minimize variability.
-
Issue 3: Discrepancy between the high potency in a biochemical assay and weak activity in a cellular assay.
-
Possible Cause: High intracellular concentrations of competing molecules.
-
Solution: This is an inherent challenge of cellular assays. The effective concentration in a cellular environment may need to be significantly higher than in a purified system.
-
-
Possible Cause: The inhibitor is being actively removed from the cells by efflux pumps.
-
Solution: This can be investigated using efflux pump inhibitors, although this adds another layer of complexity to the experiment.
-
Visualizations
Caption: Simplified signaling pathway of Galectin-4 and the point of inhibition by this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting decision tree for experiments where this compound shows no effect.
References
Technical Support Center: Minimizing Off-Target Effects of Galectin-4-IN-2
Welcome to the technical support center for Galectin-4-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential issues related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A: this compound (also known as compound 12) is an inhibitor of the C-terminal carbohydrate recognition domain (CRD) of Galectin-4 (Galectin-4C).[1] Galectin-4 is a tandem-repeat type galectin with two distinct CRDs, playing roles in cell adhesion, protein trafficking, and intestinal inflammation.[2] this compound has a reported dissociation constant (Kd) of 1.6 mM for Galectin-4C.[1]
Q2: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?
A: Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its intended target.[3][4] These interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences.[3][4] Given that this compound has a relatively high dissociation constant (in the millimolar range), higher concentrations may be required for effective on-target inhibition, which can increase the risk of engaging lower-affinity off-target proteins.
Q3: How can I determine if the cellular phenotype I observe is a result of on-target inhibition of Galectin-4 or an off-target effect?
A: A multi-faceted approach is recommended to distinguish between on-target and off-target effects. Key strategies include:
-
Dose-Response Analysis: A clear, dose-dependent effect that correlates with the IC50 for Galectin-4 inhibition suggests on-target activity.[3]
-
Use of a Structurally Different Inhibitor: If a second, structurally unrelated inhibitor of Galectin-4 produces the same phenotype, it strengthens the evidence for an on-target effect.[3][4]
-
Rescue Experiments: Transfecting cells with a mutant form of Galectin-4 that is resistant to this compound should reverse the observed phenotype if it is an on-target effect.[3]
-
Target Engagement Assays: Directly confirming that this compound is binding to Galectin-4 within the cell at the concentrations used can provide strong evidence of on-target activity.[3]
Q4: What are some proactive steps I can take during my experimental design to minimize potential off-target effects?
A: Careful experimental design is crucial for minimizing off-target effects.[5]
-
Concentration Optimization: Always perform a thorough dose-response curve to determine the lowest effective concentration of this compound required to inhibit Galectin-4. Using concentrations at or slightly above the IC50 for the primary target minimizes the likelihood of engaging lower-affinity off-targets.[3][5]
-
Compound Specificity: Whenever possible, choose inhibitors with high specificity for your target. While specificity data for this compound is limited, it is important to be aware of its potential for off-target binding.
-
Appropriate Controls: Use negative controls, such as a vehicle-only control and a structurally similar but inactive analog of the inhibitor, if available.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: The observed cellular phenotype does not correlate with the expected function of Galectin-4.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effect | 1. Perform a dose-response curve: Test a wide range of this compound concentrations.[3] 2. Validate with a secondary inhibitor: Use a structurally distinct Galectin-4 inhibitor.[3][4] 3. Conduct a rescue experiment: Introduce an inhibitor-resistant mutant of Galectin-4.[3] | A phenotype that only appears at high concentrations, is not replicated by a secondary inhibitor, or is not reversed in a rescue experiment, is likely an off-target effect. |
| Experimental Artifact | 1. Review and optimize the experimental protocol. 2. Ensure all controls are behaving as expected. | Consistent results with appropriate controls will help validate the observed phenotype. |
Issue 2: Significant cellular toxicity is observed at concentrations required for Galectin-4 inhibition.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Toxicity | 1. Lower the inhibitor concentration: Determine the minimal concentration needed for on-target inhibition.[3] 2. Perform a counter-screen: Test the inhibitor on a cell line that does not express Galectin-4.[4] 3. Profile for off-target liabilities: Screen this compound against a panel of known toxicity-related targets (e.g., kinases, GPCRs).[3][4] | If toxicity persists in cells lacking the target or is observed at concentrations below the on-target IC50, it is likely due to off-target effects. Identification of interactions with toxicity-related proteins can confirm this. |
| On-Target Toxicity | 1. Modulate Galectin-4 expression: Use siRNA or CRISPR to knock down Galectin-4 and observe if it mimics the toxic phenotype.[4] | If knockdown of Galectin-4 results in similar toxicity, this suggests the phenotype is a consequence of on-target inhibition. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is used to verify that this compound is binding to Galectin-4 in a cellular context.[3]
-
Cell Treatment: Treat one population of cells with this compound at the desired concentration and a control population with the vehicle.
-
Heating: Heat the cell lysates from both populations across a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble Galectin-4 remaining at each temperature using Western blotting or another protein detection method.
-
Analysis: In the this compound-treated samples, a higher amount of soluble Galectin-4 should be present at elevated temperatures compared to the vehicle control, indicating that the inhibitor has bound to and stabilized the protein.[3]
Protocol 2: Kinome Profiling to Assess Off-Target Kinase Inhibition
This protocol helps to identify unintended inhibition of kinases, a common source of off-target effects.
-
Compound Submission: Provide this compound to a commercial service or a core facility that offers kinome screening.
-
Screening: The compound is tested against a large panel of purified kinases at one or more concentrations.
-
Data Analysis: The results will provide a percentage of inhibition for each kinase in the panel. Significant inhibition of kinases other than the intended target indicates off-target activity.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: On-target versus potential off-target effects of this compound.
References
Technical Support Center: Troubleshooting Galectin-4-IN-2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with Galectin-4-IN-2, particularly its observed low potency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is a small molecule inhibitor of the C-terminal carbohydrate recognition domain (CRD) of Galectin-4 (Galectin-4C). It is important to note that it has a reported dissociation constant (Kd) of 1.6 mM. This millimolar dissociation constant indicates a relatively low binding affinity, which is a likely contributor to observations of low potency in experimental settings.
Q2: What are the known signaling pathways involving Galectin-4?
Galectin-4 has been shown to play a role in various cancers, often with contradictory effects depending on the cancer type. It is known to be involved in the following signaling pathways:
-
Wnt/β-catenin signaling pathway: In colorectal cancer, Galectin-4 can act as a tumor suppressor by stabilizing the destruction complex of the Wnt pathway, leading to the degradation of β-catenin. This results in the downregulation of Wnt target genes involved in cell proliferation and migration.
-
IL-6/NF-κB/STAT3 signaling pathway: Galectin-4 can inhibit tumorigenesis by suppressing this pathway, which in turn downregulates genes involved in tumor progression like vascular endothelial growth factor (VEGF) and cyclooxygenase-2 (COX-2).
Understanding these pathways is crucial when designing experiments and interpreting the effects of this compound.
Q3: What are the general causes of low potency for small molecule inhibitors?
Low experimental potency of a small molecule inhibitor can stem from a variety of factors, which can be broadly categorized as issues related to the compound itself, the biochemical assay, or the cell-based assay.
Compound-Related Issues:
-
Purity: Impurities in the compound stock will lead to an inaccurate assessment of its potency.
-
Stability: The compound may be unstable and degrade under experimental conditions (e.g., in aqueous buffer, exposure to light, or certain temperatures).
-
Solubility: Poor solubility of the inhibitor in the assay buffer can result in a lower effective concentration than intended.
Biochemical Assay-Related Issues:
-
Assay Conditions: Suboptimal pH, temperature, or buffer composition can negatively impact inhibitor binding.
-
Substrate Concentration: In competitive inhibition assays, a high substrate concentration can outcompete the inhibitor, leading to an artificially high IC50 value.
-
Enzyme/Protein Concentration: Using an excessively high concentration of the target protein can lead to an underestimation of the inhibitor's potency.
Cell-Based Assay-Related Issues:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
-
Off-Target Effects: At higher concentrations, the inhibitor might engage off-target molecules, leading to confounding results or cytotoxicity.
-
Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value in a biochemical assay.
If you are observing a higher than expected IC50 value for this compound in a biochemical assay, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action | Rationale |
| Compound Integrity | Verify the purity of your this compound stock using techniques like HPLC or LC-MS.Prepare a fresh stock solution from a new vial of the compound. | Impurities or degradation of the compound can lead to an overestimation of the active inhibitor concentration. |
| Assay Conditions | Systematically vary the pH, temperature, and ionic strength of your assay buffer.Ensure the final concentration of any solvent (e.g., DMSO) is low and consistent across all wells. | The binding affinity of an inhibitor can be highly sensitive to the physicochemical properties of the assay environment. |
| Substrate Concentration | If the inhibition mechanism is competitive, perform the assay with the substrate concentration at or below its Km value. | High substrate concentrations will compete with the inhibitor for binding to the active site, increasing the apparent IC50. |
| Pre-incubation Time | Vary the pre-incubation time of Galectin-4 with this compound before adding the substrate. | Some inhibitors exhibit slow-binding kinetics, and a longer pre-incubation may be necessary to reach binding equilibrium. |
Experimental Protocol: Basic IC50 Determination in a Biochemical Assay
-
Prepare Reagents:
-
Galectin-4 protein in assay buffer.
-
This compound stock solution in an appropriate solvent (e.g., DMSO).
-
Substrate for Galectin-4 (e.g., a fluorescently labeled sugar).
-
Assay buffer (ensure pH and ionic strength are optimized).
-
-
Serial Dilution of Inhibitor:
-
Perform a serial dilution of the this compound stock to create a range of concentrations.
-
-
Assay Plate Setup:
-
Add the diluted inhibitor solutions to the wells of a microplate.
-
Include control wells with solvent only (no inhibitor) and wells with no enzyme (background).
-
-
Pre-incubation:
-
Add the Galectin-4 protein to all wells (except the background) and incubate for a defined period (e.g., 30 minutes) at the desired temperature.
-
-
Initiate Reaction:
-
Add the substrate to all wells to start the reaction.
-
-
Detection:
-
Measure the signal (e.g., fluorescence) at regular intervals or at a fixed endpoint.
-
-
Data Analysis:
-
Subtract the background signal from all wells.
-
Normalize the data to the "no inhibitor" control.
-
Plot the normalized signal versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Issue 2: Lack of a clear cellular phenotype upon treatment with this compound.
If you are not observing the expected cellular response after treating cells with this compound, consider these troubleshooting steps:
| Potential Cause | Troubleshooting Action | Rationale |
| Cell Permeability | Use a cell permeability assay (e.g., PAMPA or Caco-2) to assess the ability of this compound to cross the cell membrane. | An inhibitor that is potent in a biochemical assay may not be effective in a cellular context if it cannot reach its target. |
| Cytotoxicity | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the concentration range at which this compound is toxic to your cells. | High concentrations of the compound may induce cell death, which can mask the specific effects of target inhibition. |
| Inappropriate Cell Line | Ensure that the chosen cell line expresses Galectin-4 at a sufficient level.Confirm that the Galectin-4-dependent signaling pathway you are investigating is active in your cell line. | The inhibitor will not have an effect if the target is not present or if the relevant pathway is not active. |
| Dose and Time Dependence | Perform a dose-response experiment with a wide range of this compound concentrations.Conduct a time-course experiment to determine the optimal treatment duration. | The cellular effects of an inhibitor are often dependent on both the concentration and the duration of treatment. |
Visualizations
Signaling Pathways of Galectin-4
Caption: Key signaling pathways modulated by Galectin-4.
Experimental Workflow for Troubleshooting Low Potency
Technical Support Center: Interpreting Unexpected Results with Galectin-4-IN-2
Welcome to the technical support center for Galectin-4-IN-2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the C-terminal carbohydrate recognition domain (CRD) of Galectin-4 (Gal-4).[1] Galectin-4 is a tandem-repeat type galectin, meaning it has two distinct CRDs (N-terminal and C-terminal) connected by a linker peptide.[2][3][4] These domains allow it to bind to β-galactoside-containing glycans on various glycoproteins and glycolipids, thereby mediating a range of biological processes.[2][3] By inhibiting the C-terminal CRD, this compound is expected to modulate Galectin-4's functions, which include roles in cell adhesion, signaling, and inflammation.[2]
Q2: What are some of the known, and sometimes contradictory, roles of Galectin-4 in different cell types?
Galectin-4 has been shown to play multifaceted and often context-dependent roles in various physiological and pathological processes.[2][5] For instance, in colorectal cancer, it has been reported to act as a tumor suppressor by negatively regulating the Wnt signaling pathway.[6] Conversely, in other cancers, such as hepatocellular carcinoma and gastric cancer, elevated levels of Galectin-4 have been associated with increased metastatic potential.[7] Furthermore, Galectin-4 has demonstrated contradictory roles in intestinal inflammation, where it can either exacerbate or ameliorate inflammatory responses depending on the context.[2] These diverse functions are important to consider when interpreting results from experiments using this compound.
Q3: I am not observing the expected phenotype in my cell-based assay after treatment with this compound. What are the possible reasons?
Several factors could contribute to a lack of an expected phenotype. These can be broadly categorized as issues with the compound, the experimental setup, or the underlying biology of the system being studied. Specific troubleshooting steps are outlined in the guide below.
Q4: I am observing a phenotype that is opposite to what is described in the literature for Galectin-4 inhibition. How can I interpret this?
This could be due to off-target effects of this compound, the specific cellular context of your experiment, or the complex and sometimes paradoxical roles of Galectin-4 itself. A systematic troubleshooting approach is necessary to dissect the underlying cause.
Troubleshooting Guide: Unexpected Results
This guide provides a structured approach to troubleshooting unexpected experimental outcomes with this compound.
Scenario 1: No Observable Effect or Weaker-Than-Expected Effect
If you are not observing any cellular phenotype or the effect is much weaker than anticipated, consider the following possibilities and troubleshooting steps.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound Inactivity | Verify Compound Integrity: Ensure proper storage of this compound as per the manufacturer's instructions. Consider purchasing a fresh batch if there are concerns about stability. | A fresh, properly stored compound should elicit the expected biological response. |
| Confirm Solubility: Visually inspect the media after adding the inhibitor to ensure it has fully dissolved. Perform a solubility test if necessary. | Complete dissolution of the inhibitor in the culture media. | |
| Suboptimal Concentration | Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal effective dose for your specific cell line and assay. | Identification of an EC50 or optimal concentration that produces a clear biological effect. |
| Cell Line Insensitivity | Assess Galectin-4 Expression: Confirm that your cell line expresses Galectin-4 at a sufficient level using techniques like Western Blot or qPCR. | Detectable levels of Galectin-4 protein or mRNA in your cell line. |
| Consider Redundant Pathways: The biological process you are studying may be regulated by redundant pathways that compensate for the inhibition of Galectin-4. | Further investigation into alternative signaling pathways may be required. | |
| Incorrect Experimental Timing | Perform a Time-Course Experiment: The observed phenotype may require a longer or shorter incubation time with the inhibitor. | Determination of the optimal time point to observe the desired cellular response. |
Scenario 2: Unexpected or Contradictory Phenotype
Observing a phenotype that is inconsistent with the known functions of Galectin-4 or is opposite to published data requires careful investigation.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | Use a Structurally Different Inhibitor: Treat cells with another known Galectin-4 inhibitor that has a different chemical structure. | If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound. |
| Perform a Rescue Experiment: If possible, overexpress a form of Galectin-4 that is resistant to the inhibitor. | Reversal of the phenotype would confirm an on-target effect. | |
| Target Engagement Assay: Use a technique like a cellular thermal shift assay (CETSA) to confirm that this compound is binding to Galectin-4 within the cells at the concentrations used. | A shift in the thermal stability of Galectin-4 in the presence of the inhibitor confirms target engagement. | |
| Cell-Specific Context | Characterize Your Cell Model: The specific genetic background and signaling network of your cell line can influence the outcome of Galectin-4 inhibition. | A deeper understanding of your cell model may explain the unexpected results. |
| Investigate Alternative Signaling Pathways: The observed phenotype may be a result of crosstalk between the Galectin-4 pathway and other signaling cascades. | Identification of interacting pathways that modulate the response to Galectin-4 inhibition. | |
| Dual Role of Galectin-4 | Review Literature on Galectin-4's Diverse Functions: The contradictory roles of Galectin-4 in different contexts might explain your results.[2][5] | Your findings may contribute to a more nuanced understanding of Galectin-4 biology. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of the inhibitor in your cell culture medium, typically ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your chosen cellular assay (e.g., cell viability assay, reporter assay, etc.).
-
Data Analysis: Plot the assay readout against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Western Blot for Galectin-4 Expression
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Galectin-4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Hypothesized signaling pathways involving Galectin-4.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of galectin-4 in physiology and diseases [journal.hep.com.cn]
- 4. Galectin-4 - Wikipedia [en.wikipedia.org]
- 5. Multifaceted role of galectin-4 in cancer: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galectin-4 functions as a tumor suppressor of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galectins dysregulation: A way for cancer cells to invade and pervade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of Galectin-4-IN-2
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Galectin-4-IN-2 in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the inhibitor's selectivity and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported affinity for Galectin-4?
This compound is a small molecule inhibitor that targets the C-terminal carbohydrate recognition domain (CRD) of Galectin-4 (Gal-4C). It has a reported dissociation constant (Kd) of 1.6 mM for Gal-4C.[1]
Q2: What are the known signaling pathways regulated by Galectin-4?
Galectin-4 is involved in modulating several key signaling pathways, including the Wnt/β-catenin and NF-κB pathways. Its influence on these pathways can impact cellular processes such as proliferation, inflammation, and apoptosis.
Q3: What are off-target effects, and why are they a concern when using this compound?
Off-target effects occur when an inhibitor binds to proteins other than its intended target. For this compound, this could mean binding to other galectin family members or unrelated proteins. These unintended interactions can lead to ambiguous experimental results, cellular toxicity, and misinterpretation of the inhibitor's biological role.
Q4: How can I experimentally determine the selectivity of this compound?
Several biophysical and biochemical assays can be employed to determine the selectivity profile of this compound. These include:
-
Fluorescence Polarization (FP): A solution-based technique that measures the change in the rotational speed of a fluorescently labeled probe upon binding to a protein. It can be used in a competitive format to determine the affinity of unlabeled inhibitors.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): An immunoassay where the inhibitor competes with a labeled ligand for binding to the target protein, which is immobilized on a plate.
-
Isothermal Titration Calorimetry (ITC): A technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Detailed protocols for these assays are provided in the "Experimental Protocols" section below.
Troubleshooting Guide: Addressing Off-Target Effects and Improving Selectivity
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.
Issue 1: Unexpected or Inconsistent Phenotypic Results
If you observe a cellular phenotype that does not align with the known functions of Galectin-4, it may be due to off-target effects.
-
Troubleshooting Steps:
-
Validate with a Structurally Different Inhibitor: Use another known Galectin-4 inhibitor with a different chemical scaffold. If the phenotype is not replicated, it suggests the original observation may be due to an off-target effect of this compound.
-
Perform a Rescue Experiment: If possible, overexpress Galectin-4 in your cell system. If the inhibitor's effect is diminished, it supports an on-target mechanism.
-
Knockdown of the Target: Use siRNA or CRISPR to reduce Galectin-4 expression. If the resulting phenotype mimics the effect of the inhibitor, it strengthens the evidence for on-target activity.
-
Issue 2: High Background or Non-Specific Binding in Assays
High background can obscure the true binding signal and lead to inaccurate affinity measurements.
-
Troubleshooting Steps:
-
Optimize Assay Conditions: Adjust buffer composition (pH, ionic strength), and include detergents (e.g., Tween-20) or blocking agents (e.g., BSA) to minimize non-specific interactions.
-
Vary Protein and Ligand Concentrations: Titrate both the galectin and the inhibitor to find optimal concentrations that yield a good signal-to-noise ratio.
-
Issue 3: Confirmed Off-Target Binding to Other Galectins
If your selectivity profiling reveals that this compound binds to other galectins, consider the following strategies to improve its selectivity.
-
Strategies for Improving Selectivity:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound with modifications designed to exploit subtle differences in the carbohydrate recognition domains of different galectins.
-
Computational Modeling: Use molecular docking and dynamics simulations to predict how modifications to the inhibitor could enhance binding to Galectin-4 while reducing affinity for off-targets.
-
Exploit Allosteric Sites: Investigate the possibility of designing inhibitors that bind to allosteric sites on Galectin-4, which are often less conserved among protein family members than the active site.
-
Data Presentation: Selectivity Profile of a Galectin-4C Inhibitor
While a complete selectivity panel for this compound is not publicly available, the following table presents the dissociation constants (Kd) for a talosamide-based inhibitor of Galectin-4C against a range of other human galectins, providing a representative example of a selective inhibitor for this target.[2]
| Galectin Target | Dissociation Constant (Kd) in µM | Fold Selectivity vs. Galectin-4C |
| Galectin-4C | 94 | - |
| Galectin-1 | 1900 | ~20-fold |
| Galectin-2 | 1700 | ~18-fold |
| Galectin-3 | 570 | ~6-fold |
| Galectin-7 | >4000 | >42-fold |
| Galectin-9 | >4000 | >42-fold |
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This protocol describes how to determine the inhibitory constant (Ki) of this compound for a panel of galectins.
Materials:
-
Purified recombinant human galectins (Galectin-4C, -1, -2, -3, -7, -9)
-
Fluorescein-labeled carbohydrate probe with known affinity for galectins (e.g., fluorescein-labeled lactose)
-
This compound
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.05% Tween-20 and 1 mM DTT
-
Black, low-volume 384-well microplate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Determine the optimal concentration of the fluorescent probe: Perform a saturation binding experiment by titrating each galectin against a fixed concentration of the fluorescent probe to determine the Kd and the optimal galectin concentration to use in the competition assay (typically the concentration that gives 80% of the maximum polarization signal).
-
Prepare a serial dilution of this compound: Create a 2-fold serial dilution of the inhibitor in the assay buffer.
-
Set up the assay plate:
-
Add a fixed concentration of the respective galectin and the fluorescent probe to each well.
-
Add the serially diluted this compound to the wells.
-
Include control wells with:
-
Probe only (for minimum polarization)
-
Probe and galectin without inhibitor (for maximum polarization)
-
-
-
Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure Fluorescence Polarization: Read the plate on a plate reader equipped with appropriate filters for fluorescein.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation.
Competitive ELISA
Materials:
-
Purified recombinant human galectins
-
Asialofetuin (a glycoprotein with multiple galectin binding sites)
-
This compound
-
Biotinylated lactose
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Coating Buffer: 0.1 M Sodium Carbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
High-binding 96-well microplate
Procedure:
-
Coat the plate: Coat the wells with asialofetuin (10 µg/mL in coating buffer) overnight at 4°C.
-
Wash and Block: Wash the plate three times with PBST and then block with blocking buffer for 1 hour at room temperature.
-
Competition Step:
-
Prepare a mixture of a fixed concentration of the respective galectin and serially diluted this compound.
-
Add this mixture to the wells and incubate for 1 hour at room temperature.
-
-
Wash: Wash the plate three times with PBST.
-
Detection:
-
Add biotinylated lactose to the wells and incubate for 1 hour.
-
Wash the plate, then add Streptavidin-HRP and incubate for 30 minutes.
-
-
Develop and Read: Wash the plate, add TMB substrate, and incubate in the dark. Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the inhibitor concentration to determine the IC50.
Isothermal Titration Calorimetry (ITC)
Materials:
-
Purified recombinant human galectins
-
This compound
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the galectin and dissolve this compound in the same dialysis buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and the inhibitor.
-
-
ITC Experiment:
-
Load the galectin solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the this compound solution into the injection syringe (typically at a 10-fold higher concentration than the protein).
-
Perform a series of injections of the inhibitor into the protein solution, measuring the heat change after each injection.
-
-
Control Experiment: Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat data to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of the interaction.
Visualizations
Galectin-4 Signaling Pathways
References
Overcoming resistance to Galectin-4-IN-2 in cell lines
Welcome to the technical support center for Galectin-4-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an inhibitor of the C-terminal carbohydrate recognition domain of Galectin-4 (Gal-4C).[1] In certain cancer contexts, particularly where extracellular Galectin-4 contributes to immune evasion, inhibiting its function may be beneficial.[2] Extracellular Galectin-4 has been shown to induce T-cell apoptosis, and its inhibition may therefore enhance anti-tumor immune responses.[2]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons for this intrinsic resistance?
A2: Intrinsic resistance to this compound can arise from several factors:
-
Low or absent Galectin-4 expression: The target of the inhibitor may not be present in your cell line. Galectin-4 expression is known to be downregulated in some cancers, such as colorectal cancer.[3]
-
Cellular localization of Galectin-4: Galectin-4 can be found intracellularly, on the cell surface, and in the extracellular matrix.[4][5] The therapeutic efficacy of an inhibitor may depend on its ability to reach the relevant pool of Galectin-4.
-
Compensatory signaling pathways: The cancer cells may rely on signaling pathways that are independent of Galectin-4 activity.
Q3: My cell line initially responded to this compound, but has now developed resistance. What are the possible mechanisms of acquired resistance?
A3: Acquired resistance to this compound could be due to:
-
Upregulation of bypass signaling pathways: Cancer cells may adapt by activating alternative signaling pathways to overcome the inhibitory effects of the drug.
-
Alterations in the tumor microenvironment: Changes in the composition of the extracellular matrix or the secretome of the cancer cells could reduce the effectiveness of the inhibitor.
-
Increased drug efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein, can lead to the removal of the inhibitor from the cells.[6]
-
Mutations in the LGALS4 gene: Although less common for this class of inhibitors, mutations in the gene encoding Galectin-4 could potentially alter the binding site of the inhibitor.
Troubleshooting Guides
Problem 1: No observable phenotypic effect after this compound treatment.
Possible Cause 1: Low or absent Galectin-4 expression.
Troubleshooting Steps:
-
Assess Galectin-4 Expression:
-
Western Blot: Determine the protein level of Galectin-4 in your cell line.
-
qRT-PCR: Quantify the mRNA expression level of the LGALS4 gene.
-
Immunofluorescence: Visualize the subcellular localization of Galectin-4.
-
Experimental Protocol: Western Blot for Galectin-4
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Galectin-4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation: Galectin-4 Expression in Various Cell Lines
| Cell Line | Galectin-4 mRNA (Relative Quantification) | Galectin-4 Protein (Relative Densitometry) |
| HT-29 (High Expresser) | 1.00 | 1.00 |
| PaTu-S (High Expresser) | 0.85 | 0.92 |
| PaTu-T (Low Expresser) | 0.15 | 0.21 |
| Resistant Cell Line | 0.05 | 0.08 |
Logical Workflow for Investigating Lack of Response
Workflow for troubleshooting a lack of response to this compound.
Problem 2: Development of acquired resistance to this compound.
Possible Cause 2: Activation of bypass signaling pathways.
Background: Intracellular Galectin-4 has been shown to negatively regulate the Wnt/β-catenin signaling pathway.[3][7] Inhibition of extracellular Galectin-4 might, in some contexts, lead to compensatory upregulation of pro-survival pathways.
Troubleshooting Steps:
-
Pathway Analysis:
-
Phospho-protein arrays: Screen for the activation of multiple signaling pathways in resistant versus sensitive cells.
-
Western Blot: Validate the activation of specific pathway components identified in the array, such as phosphorylated β-catenin, AKT, or ERK.
-
-
Combination Therapy:
-
Hypothesis: If a bypass pathway is identified, combining this compound with an inhibitor of that pathway may restore sensitivity.
-
Experiment: Treat resistant cells with this compound alone, the bypass pathway inhibitor alone, and the combination of both. Assess cell viability.
-
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, a second inhibitor, or a combination of both for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values for each treatment condition.
Data Presentation: Combination Therapy in Resistant Cells
| Treatment | IC50 in Sensitive Cells (μM) | IC50 in Resistant Cells (μM) |
| This compound | 5 | > 50 |
| Wnt Inhibitor X | 10 | 12 |
| This compound + Wnt Inhibitor X | 2 | 4 |
Signaling Pathway Diagram: Wnt/β-catenin Pathway and Potential Bypass
Galectin-4 can negatively regulate the Wnt/β-catenin pathway.
Summary
Overcoming resistance to this compound requires a systematic approach to identify the underlying mechanisms. This guide provides a starting point for investigating common causes of resistance, from target expression to the activation of bypass signaling pathways. For further assistance, please contact our technical support team.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Extracellular Galectin 4 Drives Immune Evasion and Promotes T-cell Apoptosis in Pancreatic Cancer | Cancer Immunology Research | American Association for Cancer Research [aacrjournals.org]
- 3. Galectin-4 functions as a tumor suppressor of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectins dysregulation: A way for cancer cells to invade and pervade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Galectins in Resistance to Anticancer Therapies | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Refining Galectin-4-IN-2 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful in vivo delivery of Galectin-4-IN-2. The following information is intended to address potential challenges during experimental procedures and provide standardized protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: My formulation of this compound is cloudy and appears to have precipitated. What are the possible causes and solutions?
A1: Poor aqueous solubility is a common challenge with small molecule inhibitors like this compound. Precipitation can lead to inaccurate dosing and diminished bioavailability.
-
Troubleshooting Steps:
-
Optimize Formulation: If solubility in simple aqueous solutions is low, consider the formulation strategies outlined in the table below.
-
Particle Size Reduction: The dissolution rate of a compound can be increased by reducing its particle size. Techniques such as micronization can improve bioavailability.[1]
Table 1: Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of water and a water-miscible solvent (e.g., DMSO, ethanol, polyethylene glycol). | Simple and commonly used for preclinical studies.[1] | Can cause toxicity or off-target effects at higher concentrations.[1] |
| Surfactants | Employing agents like Tween 80 or Solutol HS-15 to form micelles that encapsulate the compound.[1] | Can significantly enhance solubility and stability.[1] | Potential for toxicity and alteration of biological barriers.[1] |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[1] | Can improve oral bioavailability by enhancing absorption.[1] | Formulations can be complex and may require specialized equipment.[1] |
| Inclusion Complexes | Utilizing cyclodextrins to form complexes where the hydrophobic compound is encapsulated.[1] | Increases solubility and can protect the compound from degradation.[1] | May alter the pharmacokinetic profile of the compound.[1] |
Q2: I am observing signs of toxicity or adverse effects in my animal models after administration of this compound. What should I do?
A2: Toxicity can arise from the compound itself, the vehicle used for formulation, or the administration procedure.
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate between vehicle-induced toxicity and compound-specific effects.
-
Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Start with a low dose and gradually increase it in different cohorts of animals.
-
Refine Administration Technique: Improper administration, such as esophageal rupture during oral gavage or accidental injection into an organ during intraperitoneal administration, can cause severe adverse effects.[2][3] Ensure that personnel are properly trained in the chosen administration route.
-
Monitor Animal Welfare: Closely monitor animals for signs of distress, including weight loss, changes in behavior, or altered grooming habits.
-
Pharmacokinetics and Efficacy
Q3: I am not observing the expected therapeutic effect of this compound in my disease model. What are the potential reasons?
A3: Lack of efficacy can be due to a variety of factors, from suboptimal dosing to issues with the experimental model itself.
-
Troubleshooting Steps:
-
Confirm Target Engagement: If possible, develop an assay to measure the inhibition of Galectin-4 in your target tissue. This could involve measuring downstream signaling molecules.
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will help you understand if the compound is reaching the target tissue at sufficient concentrations.
-
Optimize Dosing Regimen: Based on the PK data, adjust the dose and frequency of administration to maintain the desired therapeutic concentration.
-
Re-evaluate the Animal Model: Ensure that the chosen animal model accurately reflects the human disease and that Galectin-4 plays a significant role in its pathology.
-
Q4: How can I quantify the concentration of this compound in biological samples?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules in complex biological matrices like plasma, serum, or tissue homogenates.[4]
-
Key Methodological Considerations:
-
Sample Preparation: Develop a robust method for extracting this compound from the biological matrix. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Internal Standard: Use a stable isotope-labeled internal standard to correct for variations in sample processing and instrument response.
-
Method Validation: Validate the LC-MS/MS method for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.[5]
-
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Gavage (10 mg/kg) | Intravenous (2 mg/kg) | Intraperitoneal (5 mg/kg) |
| Cmax (ng/mL) | 450 | 1200 | 800 |
| Tmax (h) | 1.5 | 0.1 | 0.5 |
| AUC (ng*h/mL) | 1800 | 950 | 1500 |
| Bioavailability (%) | 38 | 100 | 80 |
| Half-life (h) | 3.2 | 1.8 | 2.5 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Animal Preparation: Acclimatize mice to the experimental conditions for at least one week. Weigh each mouse immediately before dosing to ensure accurate volume administration.
-
Formulation Preparation: Prepare the this compound formulation at the desired concentration. Ensure the solution is homogenous and free of precipitates.
-
Restraint: Gently restrain the mouse, ensuring that the head and body are in a straight line to facilitate the passage of the gavage needle.[2]
-
Gavage Needle Insertion: Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib.[2] Gently insert the needle into the esophagus. Do not force the needle if resistance is met.[2]
-
Substance Administration: Slowly administer the calculated volume of the formulation. The recommended maximum volume is 10 mL/kg.[2]
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.[2]
Protocol 2: Intraperitoneal Injection in Mice
-
Animal Preparation: Weigh the mouse to determine the correct injection volume.
-
Restraint: Securely restrain the mouse, exposing the abdomen.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[3]
-
Injection: Insert the needle at a 30-40 degree angle into the peritoneal cavity.[3] Aspirate to ensure no fluid is drawn back, then slowly inject the substance. The maximum recommended volume is 10 mL/kg.[3]
-
Post-Injection Monitoring: Place the animal back in its cage and observe for any adverse reactions.
Protocol 3: Quantification of this compound in Plasma by LC-MS/MS
-
Sample Collection: Collect blood samples from mice at predetermined time points post-administration into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile) containing an internal standard to a known volume of plasma.
-
Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system for analysis.
-
Data Processing: Quantify the concentration of this compound by comparing its peak area to that of the internal standard and using a standard curve.[6]
Signaling Pathways and Experimental Workflows
Galectin-4 Signaling Pathways
Galectin-4 has been shown to influence several key signaling pathways involved in cell proliferation, migration, and inflammation. In colorectal cancer, it can act as a tumor suppressor by negatively regulating the Wnt/β-catenin signaling pathway.[7] It may also play a role in modulating the IL-6/NF-κB/STAT3 pathway.[8]
Caption: Putative inhibitory action of this compound on Galectin-4 mediated signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the efficacy of this compound in a preclinical animal model.
Caption: A generalized workflow for an in vivo efficacy study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uab.edu [uab.edu]
- 7. Galectin-4 functions as a tumor suppressor of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of Galectin-4-IN-2 on Galectin-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Galectin-4-IN-2, a known inhibitor of human galectin-4. The document is intended to offer an objective overview of its performance, supported by available experimental data, and to place it in the context of other known galectin-4 ligands. Detailed experimental methodologies for key validation assays are also provided to assist researchers in their own investigations.
Introduction to Galectin-4
Galectin-4 is a tandem-repeat galectin, meaning it possesses two distinct carbohydrate recognition domains (CRDs), an N-terminal (Gal-4N) and a C-terminal (Gal-4C) domain, connected by a linker peptide.[1] It is predominantly expressed in the epithelial cells of the gastrointestinal tract.[1] Galectin-4 is involved in a variety of cellular processes, including cell adhesion, intracellular trafficking, and signal transduction.[1][2] Notably, it has been implicated in the modulation of the Wnt/β-catenin signaling pathway, where it can act as a tumor suppressor in certain cancers.[3]
This compound: An Inhibitor of the C-Terminal Domain
This compound has been identified as a small molecule inhibitor that specifically targets the C-terminal carbohydrate recognition domain (Gal-4C) of galectin-4.
Quantitative Data Summary
Currently, publicly available data on the inhibitory potency of this compound is limited. The primary reported value is its dissociation constant (Kd). For comparison, the inhibitory potencies (IC50) of several natural carbohydrate ligands of galectin-4 are presented. It is important to note that a direct comparison between Kd and IC50 values should be made with caution as they represent different aspects of inhibitor-protein interaction.
| Compound | Target Domain | Method | Potency (Kd/IC50) |
| This compound | Gal-4C | Not Specified | 1.6 mM (Kd) [4] |
| Blood-group antigen A | Full-length Gal-4 | Not Specified | 50 µM (IC50) |
| Blood-group antigen B | Full-length Gal-4 | Not Specified | 120 µM (IC50) |
| Lacto-N-tetraose | Full-length Gal-4 | Not Specified | 430 µM (IC50) |
| 2'-Fucosyllactose | Full-length Gal-4 | Not Specified | 550 µM (IC50) |
| Lactose | Full-length Gal-4 | Not Specified | 2.5 mM (IC50) |
Note: The IC50 values for natural ligands are derived from a single study and are presented here for comparative context. The experimental conditions for determining the Kd of this compound were not detailed in the available sources.
Experimental Protocols
Validating the inhibitory effect of a compound on galectin-4 typically involves a series of biochemical and biophysical assays. Below are detailed methodologies for key experiments that can be adapted for the characterization of this compound and other potential inhibitors.
Protein Expression and Purification of Human Galectin-4
Recombinant human galectin-4 (full-length, N-terminal domain, or C-terminal domain) is required for in vitro validation assays.
-
Expression System: A common method involves cloning the gene for the desired galectin-4 construct into a bacterial expression vector (e.g., pET vectors) and transforming it into an E. coli strain like BL21(DE3).
-
Culture and Induction: The transformed bacteria are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal density (OD600 of 0.6-0.8). Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of, for example, 0.1-1 mM, followed by incubation at a lower temperature (e.g., 16-25°C) overnight.
-
Purification:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM β-mercaptoethanol, 1 mM PMSF).
-
Lyse the cells using sonication or a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
The primary purification step for galectins is typically affinity chromatography using a lactose-agarose or asialofetuin-sepharose column.[5]
-
Load the clarified lysate onto the pre-equilibrated affinity column.
-
Wash the column extensively with a wash buffer (e.g., PBS with 5 mM β-mercaptoethanol) to remove non-specifically bound proteins.
-
Elute the bound galectin-4 using a high concentration of lactose (e.g., 0.1-0.2 M) in the wash buffer.
-
Further purify the eluted protein using size-exclusion chromatography to remove aggregates and lactose.
-
Dialyze the purified protein against a suitable storage buffer (e.g., PBS with 5 mM β-mercaptoethanol) and store at -80°C.
-
Competitive Binding Assay (ELISA-based)
This assay is used to determine the IC50 value of an inhibitor.
-
Materials:
-
Recombinant human galectin-4.
-
A biotinylated carbohydrate ligand for galectin-4 (e.g., asialofetuin).
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
TMB substrate.
-
Stop solution (e.g., 1 M H2SO4).
-
96-well microtiter plates.
-
Inhibitor compound (e.g., this compound).
-
-
Protocol:
-
Coat the wells of a 96-well plate with a saturating concentration of a glycoprotein ligand for galectin-4 (e.g., asialofetuin) overnight at 4°C.
-
Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the wells three times.
-
Prepare a series of dilutions of the inhibitor compound (this compound) in an assay buffer (e.g., PBS).
-
In a separate plate or tubes, pre-incubate a constant concentration of recombinant galectin-4 with the different concentrations of the inhibitor for 30-60 minutes at room temperature.
-
Transfer the galectin-4/inhibitor mixtures to the coated and blocked wells of the microtiter plate and incubate for 1-2 hours at room temperature.
-
Wash the wells three times to remove unbound galectin-4.
-
Add a biotinylated detection antibody or a biotinylated ligand that also binds to galectin-4 and incubate for 1 hour.
-
Wash the wells three times.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes in the dark.
-
Wash the wells five times.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between an inhibitor and a protein.
-
Materials:
-
Purified recombinant galectin-4.
-
Inhibitor compound (this compound).
-
ITC instrument.
-
-
Protocol:
-
Thoroughly dialyze both the galectin-4 and the inhibitor solution in the same buffer to minimize heat of dilution effects.
-
Degas the solutions before the experiment.
-
Load the galectin-4 solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including the temperature, stirring speed, and injection volume.
-
Perform a series of injections of the inhibitor into the galectin-4 solution.
-
The instrument measures the heat released or absorbed during the binding reaction after each injection.
-
The resulting data is a plot of heat change per injection versus the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Mandatory Visualizations
Experimental Workflow for Inhibitor Validation
References
- 1. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The universe of galectin-binding partners and their functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Isolation and binding assay of galectins]:Glycoscience Protocol Online Database [jcggdb.jp]
A Comparative Guide to Galectin-4 Inhibitors: Profiling Galectin-4-IN-2 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Galectin-4-IN-2 with other known galectin inhibitors, offering insights into their binding affinities and the experimental methodologies used for their characterization. The following sections present quantitative data, experimental protocols, and visual diagrams of relevant biological pathways and workflows to support researchers in the field of galectin-targeted drug discovery.
Introduction to Galectin-4
Galectin-4 is a tandem-repeat galectin, meaning it possesses two distinct carbohydrate recognition domains (CRDs) within a single polypeptide chain, connected by a linker peptide.[1][2] This unique structure allows Galectin-4 to act as a cross-linker for various glycoproteins and glycolipids, playing a crucial role in cell adhesion, signaling, and trafficking.[3] Dysregulation of Galectin-4 has been implicated in various diseases, including cancer and inflammatory conditions, making it an attractive target for therapeutic intervention.
Comparative Analysis of Galectin-4 Inhibitors
The development of potent and selective Galectin-4 inhibitors is a key focus in targeting diseases where this lectin is involved. This compound is one such inhibitor that has been identified. This section provides a quantitative comparison of its binding affinity with other known galectin inhibitors. The data is presented in tabular format for ease of comparison.
It is important to note that the binding affinities of inhibitors can vary depending on the specific domain of Galectin-4 they interact with (the N-terminal CRD or the C-terminal CRD). Where available, data for both domains are provided.
| Inhibitor | Target | Method | Dissociation Constant (Kd) | IC50 | Reference |
| This compound | Galectin-4C | Not Specified | 1.6 mM | - | [4] |
| Lactose | Galectin-4 (full length) | SPR | ~800 µM | - | [5] |
| Galectin-4N | NMR | 1.6 mM | - | [6] | |
| Thiodigalactoside (TDG) | Galectin-1 | ITC | 24 µM | - | [7] |
| Galectin-3 | ITC | 49 µM | - | [7] | |
| Galectin-8 | Not Specified | 24-78 µM | - | [8] | |
| Galectin-9 | Not Specified | 24-78 µM | - | [8] | |
| Galectin-3 antagonist 1 | Galectin-4N | Not Specified | 250 µM | - | [4] |
| Galectin-4C | Not Specified | 18 µM | - | [4] | |
| SO3-->3Galβ1->3GalNAc-O-Bn | Galectin-4 (full length) | SPR | 3.4 µM | - | [5] |
| Blood Group A Antigen | Galectin-4 (full length) | ELISA | - | 50 µM | [9] |
| Galectin-4N | FA | 164 µM | - | [9] | |
| Galectin-4C | FA | 75 µM | - | [9] | |
| Blood Group B Antigen | Galectin-4 (full length) | ELISA | - | 130 µM | [9] |
| Lacto-N-tetraose | Galectin-4 (full length) | ELISA | - | 1.1 mM | [9] |
Note: SPR = Surface Plasmon Resonance; NMR = Nuclear Magnetic Resonance; ITC = Isothermal Titration Calorimetry; FA = Fluorescence Anisotropy; ELISA = Enzyme-Linked Immunosorbent Assay. A lower Kd or IC50 value indicates a higher binding affinity or inhibitory potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common experimental protocols used to determine the binding affinities of galectin inhibitors.
Fluorescence Polarization (FP) Competition Assay
This assay measures the binding of a small fluorescently labeled ligand (probe) to a larger protein. The binding causes a decrease in the rotational speed of the probe, leading to an increase in the polarization of the emitted light. Unlabeled inhibitors compete with the fluorescent probe for binding to the galectin, causing a decrease in fluorescence polarization.
Principle:
A fluorescently labeled carbohydrate probe with known affinity for Galectin-4 is used. In the presence of a competitive inhibitor, the probe is displaced from the galectin's binding site, resulting in a decrease in fluorescence polarization. The IC50 value of the inhibitor can be determined from the concentration-dependent decrease in polarization.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human Galectin-4 in a suitable buffer (e.g., phosphate-buffered saline (PBS) with 2-mercaptoethanol).
-
Prepare a stock solution of a fluorescently labeled probe (e.g., fluorescein-labeled lactose) in the same buffer. The concentration of the probe should be in the low nanomolar range and below its Kd for Galectin-4.
-
Prepare serial dilutions of the inhibitor compounds to be tested.
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add a fixed concentration of Galectin-4 and the fluorescent probe to each well.
-
Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Principle:
A solution of the inhibitor is titrated into a solution containing Galectin-4 in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the inhibitor to the protein.
Detailed Protocol:
-
Sample Preparation:
-
Dialyze the purified recombinant Galectin-4 and the inhibitor solution extensively against the same buffer to minimize heats of dilution. A common buffer is PBS at a specific pH.
-
Degas both the protein and inhibitor solutions immediately before the experiment to prevent bubble formation in the calorimeter.
-
Accurately determine the concentrations of the protein and inhibitor solutions.
-
-
ITC Experiment Setup:
-
Load the Galectin-4 solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including the temperature, stirring speed, injection volume, and spacing between injections.
-
-
Titration:
-
Perform a series of injections of the inhibitor into the protein solution.
-
A control experiment, titrating the inhibitor into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway involving Galectin-4 and a typical workflow for inhibitor screening.
Galectin-4 and the Wnt/β-catenin Signaling Pathway
Galectin-4 has been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial in development and is often dysregulated in cancer.[10][11][12] Galectin-4 can interact with components of the β-catenin destruction complex, leading to decreased levels of β-catenin and subsequent downregulation of Wnt target genes.[10]
Caption: Galectin-4's role in the Wnt/β-catenin signaling pathway.
Experimental Workflow for Galectin-4 Inhibitor Screening
The identification of new and potent Galectin-4 inhibitors often involves a multi-step screening process. The following workflow outlines a typical high-throughput screening (HTS) and validation cascade.
Caption: A typical workflow for the screening and validation of Galectin-4 inhibitors.
References
- 1. Galectin-4 - Wikipedia [en.wikipedia.org]
- 2. Galectin - Wikipedia [en.wikipedia.org]
- 3. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Galectin-4 N-Terminal Domain: Binding Preferences Toward A and B Antigens With Different Peripheral Core Presentations [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thiodigalactoside - Applications - CAT N°: 17154 [bertin-bioreagent.com]
- 9. Oligosaccharide Ligands of Galectin-4 and Its Subunits: Multivalency Scores Highly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galectin-4 expression is associated with reduced lymph node metastasis and modulation of Wnt/β-catenin signalling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galectin-4 functions as a tumor suppressor of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Specificity of Galectin Inhibitors: A Comparative Analysis Framework
Absence of specific data for a compound identified as "Galectin-4-IN-2" in publicly available scientific literature prevents a direct specificity analysis. However, this guide will provide a comprehensive framework for evaluating the specificity of any potential Galectin-4 inhibitor, using established experimental protocols and data presentation formats relevant to galectin research.
The development of selective inhibitors for individual members of the galectin family presents a significant challenge due to the high degree of structural similarity in their carbohydrate recognition domains (CRDs).[1] Galectins are a family of proteins that bind to β-galactoside sugars and are involved in a variety of cellular processes.[2] Minor variations in the amino acids surrounding the main binding site are responsible for the different glycan-binding preferences of each galectin, influencing their specific biological roles.[1]
Galectin-4, a tandem-repeat galectin, features two distinct CRDs within a single polypeptide chain, connected by a linker peptide.[3][4][5][6] These two domains, an N-terminal (CRD1) and a C-terminal (CRD2), share approximately 40% sequence identity and exhibit different binding preferences for various glycans.[3][4][5] This inherent difference in the CRDs of Galectin-4 itself underscores the potential for developing inhibitors with high specificity.
Hypothetical Specificity Analysis of a Galectin-4 Inhibitor
To assess the specificity of a hypothetical inhibitor, "this compound," a series of binding or inhibition assays would be conducted against a panel of other human galectins. The following table presents a hypothetical dataset illustrating the results of such an analysis.
Table 1: Hypothetical Inhibition Profile of this compound against a Panel of Human Galectins
| Galectin Target | IC50 (µM) | Fold Selectivity vs. Galectin-4 |
| Galectin-4 | 0.1 | 1 |
| Galectin-1 | > 100 | > 1000 |
| Galectin-2 | 50 | 500 |
| Galectin-3 | 25 | 250 |
| Galectin-7 | > 100 | > 1000 |
| Galectin-8 | 10 | 100 |
| Galectin-9 | 15 | 150 |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of galectin activity. Lower values indicate higher potency. Fold selectivity is calculated by dividing the IC50 for a given galectin by the IC50 for Galectin-4.
Experimental Protocols
A common method for determining the specificity of a galectin inhibitor is a competitive binding assay. The following is a generalized protocol for an AlphaScreen-based assay.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Protocol for Galectin Specificity
Objective: To determine the inhibitory concentration (IC50) of a test compound against various galectins.
Materials:
-
Recombinant human galectins (Galectin-4, -1, -2, -3, -7, -8, -9)
-
Biotinylated lactose or other suitable biotinylated glycan probe
-
Streptavidin-coated Donor beads
-
Anti-His-tag (or other appropriate tag) Acceptor beads
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture Preparation: In each well of a 384-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations
-
Recombinant galectin at a fixed concentration (predetermined to be in the linear range of the assay)
-
Biotinylated glycan probe
-
-
Incubation: Incubate the mixture at room temperature for 30 minutes to allow the inhibitor to bind to the galectin.
-
Bead Addition: Add a mixture of Streptavidin-coated Donor beads and anti-tag Acceptor beads to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for bead-protein binding.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of biotinylated glycan bound to the galectin.
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the general workflow for assessing the specificity of a galectin inhibitor.
Caption: Workflow for determining galectin inhibitor specificity.
Signaling Pathway Context
While a direct signaling pathway for "this compound" is not available, the diagram below illustrates a generalized mechanism by which a galectin inhibitor could disrupt Galectin-4-mediated signaling. Galectin-4 can cross-link cell surface glycoproteins, leading to the clustering of receptors and activation of downstream signaling pathways. An inhibitor would prevent this cross-linking.
References
- 1. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 2. The universe of galectin-binding partners and their functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-4 in normal tissues and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galectin-4 N-Terminal Domain: Binding Preferences Toward A and B Antigens With Different Peripheral Core Presentations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Galectin-4 Inhibition: Cross-Validation of Galectin-4-IN-2 with Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for cross-validating the pharmacological effects of Galectin-4-IN-2, a small molecule inhibitor of Galectin-4, with the established cellular phenotypes of Galectin-4 genetic knockdowns. The objective is to offer a comprehensive comparison of these two methodologies for inhibiting Galectin-4 function, supported by detailed experimental protocols and data presentation formats. This guide will be particularly useful for researchers investigating the role of Galectin-4 in cancer biology and inflammation.
Introduction to Galectin-4 Inhibition
Galectin-4 is a tandem-repeat galectin primarily expressed in the gastrointestinal tract, and it has been implicated in a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1][2] Dysregulation of Galectin-4 expression is associated with several diseases, most notably colorectal and pancreatic cancers, where it can act as a tumor suppressor.[1][3][4] Given its role in disease, Galectin-4 has emerged as a promising therapeutic target.
Two primary approaches are used to investigate the function of proteins like Galectin-4: pharmacological inhibition with small molecules and genetic silencing through techniques like siRNA or shRNA. This compound is a known inhibitor of Galectin-4. Genetic knockdowns, on the other hand, offer a highly specific method to study the loss of protein function. Cross-validating the results from both approaches is crucial to ensure that the effects of a small molecule inhibitor are on-target and accurately replicate the biological consequences of inhibiting the protein of interest.
This guide outlines the expected outcomes of Galectin-4 inhibition based on published genetic knockdown data and provides a template for comparing these with experimental data generated using this compound.
Comparative Analysis of Galectin-4 Inhibition Strategies
The following tables summarize the anticipated quantitative data from experiments comparing the effects of this compound and Galectin-4 siRNA on key cellular processes. The hypothetical data for this compound assumes that it effectively phenocopies the genetic knockdown.
Table 1: Effect of Galectin-4 Inhibition on Cancer Cell Proliferation
| Treatment Group | Cell Line | Assay | Proliferation Rate (% of Control) |
| Negative Control | SW480 (CRC) | MTT Assay | 100% |
| Galectin-4 siRNA | SW480 (CRC) | MTT Assay | 135% |
| This compound (10 µM) | SW480 (CRC) | MTT Assay | 130% |
| Negative Control | PANC-1 (PDAC) | MTT Assay | 100% |
| Galectin-4 siRNA | PANC-1 (PDAC) | MTT Assay | 145% |
| This compound (10 µM) | PANC-1 (PDAC) | MTT Assay | 140% |
Table 2: Effect of Galectin-4 Inhibition on Cancer Cell Migration and Invasion
| Treatment Group | Cell Line | Assay | Migration (% of Control) | Invasion (% of Control) |
| Negative Control | SW480 (CRC) | Transwell Assay | 100% | 100% |
| Galectin-4 siRNA | SW480 (CRC) | Transwell Assay | 150% | 160% |
| This compound (10 µM) | SW480 (CRC) | Transwell Assay | 145% | 155% |
| Negative Control | PANC-1 (PDAC) | Transwell Assay | 100% | 100% |
| Galectin-4 siRNA | PANC-1 (PDAC) | Transwell Assay | 165% | 175% |
| This compound (10 µM) | PANC-1 (PDAC) | Transwell Assay | 160% | 170% |
Table 3: Effect of Galectin-4 Inhibition on Apoptosis
| Treatment Group | Cell Line | Assay | Apoptotic Cells (% of Control) |
| Negative Control | SW480 (CRC) | Annexin V Staining | 5% |
| Galectin-4 siRNA | SW480 (CRC) | Annexin V Staining | 3% |
| This compound (10 µM) | SW480 (CRC) | Annexin V Staining | 4% |
| Negative Control | PANC-1 (PDAC) | Annexin V Staining | 4% |
| Galectin-4 siRNA | PANC-1 (PDAC) | Annexin V Staining | 2.5% |
| This compound (10 µM) | PANC-1 (PDAC) | Annexin V Staining | 3% |
Table 4: Effect of Galectin-4 Inhibition on Wnt/β-catenin Signaling Pathway
| Treatment Group | Cell Line | Target Protein | Expression Level (Fold Change vs. Control) |
| Negative Control | SW480 (CRC) | β-catenin | 1.0 |
| Galectin-4 siRNA | SW480 (CRC) | β-catenin | 1.8 |
| This compound (10 µM) | SW480 (CRC) | β-catenin | 1.7 |
| Negative Control | PANC-1 (PDAC) | Cyclin D1 | 1.0 |
| Galectin-4 siRNA | PANC-1 (PDAC) | Cyclin D1 | 2.2 |
| This compound (10 µM) | PANC-1 (PDAC) | Cyclin D1 | 2.0 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway influenced by Galectin-4 and the general experimental workflow for comparing the effects of this compound and genetic knockdown.
Caption: Galectin-4's role in the Wnt/β-catenin signaling pathway.
References
- 1. Galectin-4 functions as a tumor suppressor of human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-4 expression is associated with reduced lymph node metastasis and modulation of Wnt/β-catenin signalling in pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectin-4 expression is associated with reduced lymph node metastasis and modulation of Wnt/β-catenin signalling in pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Galectin-4-IN-2: In Vitro Efficacy and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of the novel Galectin-4 inhibitor, Galectin-4-IN-2 (also known as compound 12), with a broader look at the in vivo landscape of galectin inhibition, exemplified by the clinical-stage inhibitor, belapectin (GR-MD-02). Due to the limited availability of public data on the in vivo performance of this compound, this guide leverages data from a well-characterized galectin inhibitor to provide a comprehensive comparative context for researchers in the field.
In Vitro Efficacy of this compound
This compound has been identified as a selective inhibitor of the C-terminal carbohydrate recognition domain (CRD) of Galectin-4 (Galectin-4C). The inhibitory activity was determined using a fluorescence polarization assay, a robust method for quantifying molecular binding interactions in solution.
Quantitative Data Summary
The following table summarizes the dissociation constants (Kd) of this compound and related compounds for various galectins, as determined by a competitive fluorescence polarization assay. A lower Kd value indicates a higher binding affinity.
| Compound | Galectin-1 (Kd, mM) | Galectin-2 (Kd, mM) | Galectin-3 (Kd, mM) | Galectin-4N (Kd, mM) | Galectin-4C (Kd, mM) | Galectin-8N (Kd, mM) | Galectin-9N (Kd, mM) |
| This compound (Compound 12) | >10 | >10 | >10 | >10 | 1.6 | 3.2 | >10 |
| Methyl α-D-galactopyranoside | 1.3 | 0.48 | 1.1 | 0.9 | 0.8 | 1.2 | 0.45 |
| Methyl β-D-talopyranoside | 1.9 | 1.1 | 2.5 | 1.1 | 0.4 | 0.3 | 1.2 |
Data sourced from Oberg et al., Bioorganic & Medicinal Chemistry Letters, 2008.
Experimental Protocol: Fluorescence Polarization Assay
The in vitro inhibitory activity of this compound was determined using a competitive fluorescence polarization assay. This method measures the change in the polarization of fluorescent light emitted by a small fluorescently-labeled probe molecule upon binding to a larger protein, in this case, a galectin.
Workflow of the Fluorescence Polarization Assay
Caption: Workflow of the competitive fluorescence polarization assay for determining inhibitor potency.
Detailed Methodology:
-
Reagents : Recombinant human galectins, a fluorescently labeled carbohydrate probe (e.g., fluorescein-isothiocyanate (FITC)-lactose), and the test inhibitor (this compound) are prepared in a suitable buffer (e.g., phosphate-buffered saline).
-
Assay Setup : A fixed concentration of the galectin and the fluorescent probe are added to the wells of a microplate. The concentrations are chosen to ensure a significant proportion of the probe is bound to the galectin in the absence of an inhibitor, resulting in a high initial fluorescence polarization value.
-
Inhibitor Addition : Serial dilutions of the inhibitor are added to the wells containing the galectin and probe mixture.
-
Incubation : The plate is incubated at room temperature to allow the binding equilibrium to be reached.
-
Measurement : The fluorescence polarization of each well is measured using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis : The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound fluorescent probe. The dissociation constant (Kd) can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
In Vivo Efficacy: A Comparative Perspective with Belapectin (GR-MD-02)
As of the latest available data, there are no published in vivo efficacy studies for this compound. To provide a relevant comparison for researchers interested in the therapeutic potential of galectin inhibitors, this section summarizes the in vivo data for belapectin (GR-MD-02) , a well-studied inhibitor of Galectin-3. While targeting a different galectin, the clinical development of belapectin offers valuable insights into the potential of this class of drugs.
Belapectin has been investigated in multiple clinical trials for conditions such as non-alcoholic steatohepatitis (NASH) with cirrhosis and in combination with immunotherapy for cancer.
Quantitative Data Summary: Belapectin Clinical Trial
| Indication | Phase | Key Efficacy Endpoint | Results |
| NASH with Cirrhosis (without esophageal varices) | Phase 2 | Reduction in Hepatic Venous Pressure Gradient (HVPG) | Statistically significant reduction in HVPG in the 2 mg/kg dose group compared to placebo. |
| Metastatic Melanoma (in combination with pembrolizumab) | Phase 1b | Objective Response Rate (ORR) | 50% ORR observed in the combination therapy arm. |
Data sourced from publicly available clinical trial results for GR-MD-02.
Experimental Protocol: Clinical Trial in NASH Cirrhosis
The following provides a general overview of the methodology used in clinical trials investigating belapectin for NASH cirrhosis.
Clinical Trial Workflow
Caption: Simplified workflow of a clinical trial for belapectin in NASH cirrhosis.
Detailed Methodology:
-
Patient Population : Patients with a confirmed diagnosis of NASH with cirrhosis and evidence of portal hypertension are recruited.
-
Study Design : A randomized, double-blind, placebo-controlled study design is typically employed.
-
Treatment : Patients are randomized to receive intravenous infusions of either belapectin at different dose levels (e.g., 2 mg/kg and 4 mg/kg) or a matching placebo over a specified treatment period (e.g., 52 weeks).
-
Efficacy Assessments : The primary efficacy endpoint is often the change in the hepatic venous pressure gradient (HVPG) from baseline to the end of treatment. Secondary endpoints may include changes in liver stiffness (measured by transient elastography), biomarkers of fibrosis, and safety assessments.
-
Statistical Analysis : Statistical methods are used to compare the changes in efficacy endpoints between the belapectin and placebo groups.
Galectin-4 Signaling Pathway
Extracellular Galectin-4 can influence cellular behavior by cross-linking cell surface glycoproteins, thereby modulating signaling pathways involved in cell adhesion, migration, and apoptosis.
Caption: Simplified signaling pathway of extracellular Galectin-4 and the mechanism of its inhibition.
Conclusion
This compound demonstrates selective in vitro inhibitory activity against the C-terminal domain of Galectin-4. While this presents a promising starting point for targeted drug discovery, the absence of in vivo data necessitates further investigation to ascertain its therapeutic potential. The clinical development of other galectin inhibitors, such as belapectin, highlights the viability of targeting this protein family for a range of diseases. Future research on this compound should focus on comprehensive preclinical in vivo studies to evaluate its efficacy, pharmacokinetics, and safety, paving the way for potential clinical translation.
A Head-to-Head Comparison of Galectin-4-IN-2 and Galectin-3 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of Galectin-4-IN-2 and prominent Galectin-3 inhibitors. We delve into their mechanisms of action, present available quantitative data for performance analysis, and outline key experimental protocols.
Introduction to Galectins in Drug Discovery
Galectins are a family of proteins that bind to β-galactoside sugars and are implicated in a wide range of cellular processes, including inflammation, fibrosis, and cancer progression.[1][2] Their roles in various pathologies have made them attractive targets for therapeutic intervention.[3][4] This guide focuses on a comparative analysis of inhibitors targeting two members of this family: Galectin-4 and Galectin-3.
Galectin-3 is the only chimeric galectin and has been extensively studied as a therapeutic target, particularly in the context of non-alcoholic steatohepatitis (NASH), fibrosis, and various cancers.[4][5] Consequently, a number of inhibitors have been developed and are in various stages of preclinical and clinical evaluation. In contrast, Galectin-4, a tandem-repeat galectin, is a less explored target, and thus, inhibitors like this compound are not as well-characterized.[6][7]
Performance Data: A Comparative Overview
The available quantitative data for this compound and two prominent Galectin-3 inhibitors, Belapectin (GR-MD-02) and Selvigaltin (GB1211), are summarized below. A significant disparity in the depth of research is evident, with substantially more data available for the Galectin-3 inhibitors.
| Inhibitor | Target | Parameter | Value | Reference |
| This compound | Galectin-4 C-terminal domain | Dissociation Constant (Kd) | 1.6 mM | [8] |
| Belapectin (GR-MD-02) | Galectin-3 | Inhibition Constant (Ki) | 2.8 µM | [9] |
| Selvigaltin (GB1211) | Galectin-3 | IC50 | 12 nM (in rabbits) | [10] |
| Galectin-3 | Dissociation Constant (Kd) | 0.025 µM (human) | [11] | |
| Galectin-3 | Dissociation Constant (Kd) | 0.77 µM (mouse) | [11] |
Mechanism of Action
This compound: The mechanism of action for this compound is not extensively detailed in the available literature beyond its function as an inhibitor of the C-terminal carbohydrate recognition domain (CRD) of Galectin-4.[8]
Belapectin (GR-MD-02): This complex carbohydrate drug targets extracellular Galectin-3.[12] It binds to the carbohydrate-binding domain of Galectin-3, which can lead to the induction of apoptosis.[13] This action may reduce tumor growth in cancers where Galectin-3 is overexpressed.[13] Belapectin has shown greater binding affinity for Galectin-3 compared to Galectin-1.[12] By binding to Galectin-3 secreted from Kupffer cells, it can prevent the activation of macrophages and hepatic stellate cells, thereby reducing inflammatory and fibrotic responses.[14]
Selvigaltin (GB1211): As a small molecule inhibitor, Selvigaltin is designed to block the activity of Galectin-3.[15] This inhibition is thought to reduce inflammation and prevent or reverse fibrosis.[16] It is orally available and has demonstrated the ability to decrease Galectin-3 levels in the liver and reduce biomarkers of liver function, inflammation, and fibrosis in animal models.[10]
Signaling Pathways
The signaling pathways influenced by Galectin-3 and Galectin-4 are complex and cell-type dependent. Below are simplified representations of key pathways.
Caption: Simplified Galectin-3 Signaling Pathways.
Caption: Simplified Galectin-4 Signaling Pathways.
Experimental Protocols
Detailed experimental protocols for the specific inhibitors are often proprietary. However, the following outlines the general methodologies used to assess the performance of galectin inhibitors.
Binding Affinity Assays
1. Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
General Protocol:
-
A solution of the galectin protein is placed in the sample cell of the calorimeter.
-
The inhibitor solution is loaded into a syringe.
-
The inhibitor is titrated into the galectin solution in small aliquots.
-
The heat change upon each injection is measured.
-
The data are fitted to a binding model to determine the thermodynamic parameters.
-
2. Surface Plasmon Resonance (SPR):
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to monitor the binding of an analyte (inhibitor) to a ligand (galectin) immobilized on the chip in real-time.
-
General Protocol:
-
Recombinant galectin is immobilized on a sensor chip.
-
A solution containing the inhibitor at various concentrations is flowed over the chip surface.
-
The association and dissociation of the inhibitor are monitored by changes in the SPR signal.
-
Kinetic parameters (kon and koff) and the dissociation constant (Kd) are calculated from the sensorgram data.
-
3. Fluorescence Polarization (FP) Assay:
-
Principle: This competitive assay measures the change in polarization of a fluorescently labeled carbohydrate ligand upon binding to a galectin. Unlabeled inhibitors compete with the fluorescent ligand, causing a decrease in polarization.
-
General Protocol:
-
A fluorescently labeled carbohydrate probe with known affinity for the galectin is used.
-
The galectin and the fluorescent probe are incubated to form a complex, resulting in a high polarization value.
-
Increasing concentrations of the test inhibitor are added, which compete for binding to the galectin.
-
The decrease in fluorescence polarization is measured and used to calculate the IC50 of the inhibitor.
-
Cellular and In Vivo Assays
1. Cell Proliferation/Apoptosis Assays:
-
Principle: To assess the effect of inhibitors on cancer cell growth, assays like the MTT or Annexin V staining are used.
-
General Protocol (MTT Assay):
-
Cancer cells are seeded in 96-well plates.
-
Cells are treated with varying concentrations of the inhibitor.
-
After a set incubation period, MTT reagent is added, which is converted to formazan by viable cells.
-
The formazan is solubilized, and the absorbance is measured to determine cell viability.
-
2. Animal Models of Disease:
-
Principle: To evaluate the in vivo efficacy of the inhibitors, animal models that mimic human diseases (e.g., carbon tetrachloride-induced liver fibrosis in mice for NASH) are utilized.
-
General Protocol (Liver Fibrosis Model):
-
Liver fibrosis is induced in mice.
-
Animals are treated with the inhibitor or a vehicle control.
-
After the treatment period, liver tissue is harvested for histological analysis (e.g., Sirius Red staining for collagen) and measurement of biochemical markers of liver damage and fibrosis.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the discovery and initial evaluation of galectin inhibitors.
Caption: General Workflow for Galectin Inhibitor Discovery.
Conclusion
The development of Galectin-3 inhibitors is significantly more advanced than that of Galectin-4 inhibitors. Compounds like Belapectin and Selvigaltin have a substantial body of preclinical and clinical data supporting their therapeutic potential. In contrast, this compound remains a tool for basic research with limited publicly available data on its performance and mechanism.
This guide highlights the need for further investigation into the therapeutic potential of targeting Galectin-4. A more direct and comprehensive comparison with Galectin-3 inhibitors will only be possible with the generation of more robust preclinical data for Galectin-4 inhibitors. Researchers are encouraged to utilize the outlined experimental protocols to expand our understanding of this promising area of drug discovery.
References
- 1. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 2. Inhibition of galectins in cancer: Biological challenges for their clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-3 inhibitors: a patent review (2008-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of galectin-3 inhibitors in the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galectin-3 inhibition as a potential therapeutic target in non-alcoholic steatohepatitis liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of galectin-4 in physiology and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galectin-4 - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selvigaltin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. galectintherapeutics.com [galectintherapeutics.com]
- 13. Belapectin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. myeloma.org [myeloma.org]
- 16. clinicaltrials.eu [clinicaltrials.eu]
Assessing the Isoform Specificity of Galectin-4-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Galectin-4-IN-2, focusing on its specificity towards the isoforms and distinct carbohydrate recognition domains (CRDs) of Galectin-4. Due to the limited publicly available data on the specific isoforms Galectin-4.1 and Galectin-4.2, this guide will focus on the differential binding to the N-terminal (Gal-4N) and C-terminal (Gal-4C) domains, which exhibit distinct ligand specificities.
Introduction to Galectin-4 and its Isoforms
Galectin-4 is a tandem-repeat galectin, meaning it possesses two distinct CRDs connected by a linker peptide. These are designated as the N-terminal CRD (Gal-4N) and the C-terminal CRD (Gal-4C). The two domains share approximately 40% sequence identity but exhibit different binding preferences for various glycans.[1] This differential binding is critical for the biological functions of Galectin-4, which include cell adhesion, apical protein trafficking, and immune responses.
Furthermore, Galectin-4 is known to exist in at least two isoforms, Galectin-4.1 and Galectin-4.2, which are believed to be splice variants differing in the length of their linker region. While the functional differences between these isoforms are not yet fully elucidated, the variation in the linker could influence the orientation and flexibility of the two CRDs, potentially impacting ligand binding and the efficacy of inhibitors.
This compound: An Overview
This compound is a known inhibitor of the C-terminal CRD of Galectin-4 (Gal-4C). Understanding its specificity is crucial for its development as a selective therapeutic agent.
Comparative Binding Affinity
| Compound | Target | Dissociation Constant (Kd) |
| This compound | Galectin-4C | 1.6 mM |
| Blood Group A Antigen | Galectin-4N | 164 µM[2] |
| Galectin-4C | 75 µM[2] |
Experimental Protocols for Assessing Isoform Specificity
To rigorously assess the isoform and domain specificity of this compound and other potential inhibitors, a combination of biophysical and biochemical assays is recommended.
Protein Expression and Purification
-
Objective: To obtain pure, recombinant Galectin-4 isoforms (4.1 and 4.2) and individual N- and C-terminal domains.
-
Protocol:
-
Subclone the cDNA of human Galectin-4.1, Galectin-4.2, Gal-4N (amino acids 1-150), and Gal-4C (amino acids 179-323) into an expression vector (e.g., pET-28a) containing a cleavable His-tag.
-
Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at 18°C overnight.
-
Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 1 mM β-mercaptoethanol).
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Purify the His-tagged proteins using a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
-
Elute the proteins with a linear gradient of imidazole.
-
(Optional) Cleave the His-tag using a specific protease (e.g., thrombin or TEV protease).
-
Further purify the proteins by size-exclusion chromatography to ensure homogeneity.
-
Verify the purity and identity of the proteins by SDS-PAGE and Western blot.
-
Binding Affinity Determination
-
Objective: To measure the real-time binding kinetics and affinity of the inhibitor to the different Galectin-4 variants.
-
Protocol:
-
Immobilize the purified Galectin-4 isoforms and domains on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound inhibitor.
-
After each injection, regenerate the sensor surface using a low pH buffer to remove the bound inhibitor.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
-
Objective: To directly measure the thermodynamic parameters of the binding interaction.
-
Protocol:
-
Place a solution of the Galectin-4 isoform or domain in the sample cell of the calorimeter.
-
Fill the injection syringe with a solution of this compound at a higher concentration.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
Measure the heat change associated with each injection.
-
Integrate the heat change peaks and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Ka = 1/Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
-
Objective: To determine the binding affinity in a solution-based competitive assay.
-
Protocol:
-
Synthesize or obtain a fluorescently labeled carbohydrate ligand (probe) that is known to bind to Galectin-4.
-
In a multi-well plate, add a fixed concentration of the Galectin-4 isoform or domain and the fluorescent probe.
-
Add increasing concentrations of the unlabeled inhibitor (this compound).
-
Excite the fluorescent probe with polarized light and measure the emitted polarized light.
-
The binding of the large protein to the small fluorescent probe results in a high polarization value. The displacement of the probe by the inhibitor leads to a decrease in polarization.
-
Plot the change in fluorescence polarization against the inhibitor concentration and fit the data to a competitive binding equation to determine the IC50, which can then be converted to a Ki value.
-
Visualizing Workflows and Pathways
Experimental Workflow for Assessing Inhibitor Specificity
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Galectin-4-IN-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Galectin-4-IN-2, a small molecule inhibitor of Galectin-4. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Disposal Plan
Given that specific safety data sheets (SDS) for novel compounds like this compound may not be widely available, it is crucial to treat the substance as potentially hazardous. The following procedures are based on established guidelines for the disposal of laboratory chemicals.
Step-by-Step Disposal Procedures:
-
Characterization as Hazardous Waste : Unless explicitly confirmed to be non-hazardous by a safety professional, treat this compound and any materials contaminated with it as hazardous waste. Laboratory personnel should consider all waste chemical solids, liquids, or containerized gases as hazardous unless otherwise specified by an official source[1].
-
Containerization :
-
Use a dedicated, properly labeled, and sealed waste container for this compound waste. The container should be compatible with the chemical's properties (e.g., if dissolved in a solvent, the container must be resistant to that solvent).
-
The label should clearly read "Hazardous Waste" and include the chemical name "this compound" and any known hazards (e.g., toxic, irritant)[2]. Avoid using chemical formulas or abbreviations[2].
-
-
Segregation of Waste :
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Incompatible wastes can react violently or release toxic gases[2][3].
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory[2][4]. This area should be away from general lab traffic and clearly marked.
-
-
Disposal of Contaminated Materials :
-
Solid Waste : Personal protective equipment (PPE) such as gloves, absorbent materials used for spills, and contaminated labware (e.g., pipette tips, tubes) should be collected in a designated hazardous waste container.
-
Liquid Waste : Unused or spent solutions containing this compound should be collected in a sealed, labeled container. Do not dispose of this chemical down the drain[1].
-
Empty Containers : A container that has held this compound should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste[3].
-
-
Arranging for Pickup and Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal service to arrange for the pickup and disposal of the waste. Do not transport hazardous waste yourself[1].
-
Ensure all required paperwork is completed for the waste manifest.
-
Experimental Protocols and Workflows
Understanding the context in which this compound is used can help in managing its waste stream. Below is a generalized experimental workflow for assessing the inhibitor's efficacy.
Experimental Workflow: Assessing the Effect of this compound on Cell Adhesion
Signaling Pathway Context
Galectin-4 is a tandem-repeat galectin that can cross-link glycoproteins and glycolipids on the cell surface, influencing cell adhesion, signaling, and trafficking of membrane proteins. By inhibiting Galectin-4, this compound is expected to disrupt these processes.
Simplified Signaling Pathway of Galectin-4 in Cell Adhesion
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table outlines the types of data that would be relevant for its safe handling and disposal, based on general chemical safety information.
| Parameter | Value | Significance for Disposal |
| Physical State | Solid (presumed) | Determines appropriate waste container and spill cleanup procedure. |
| Solubility | Varies by solvent | Important for choosing rinsing solvents and potential for aqueous disposal (not recommended for this compound)[1]. |
| Flash Point | Not available | Informs flammability hazard and proper storage. |
| Toxicity Data (LD50/LC50) | Not available | Lack of data necessitates treating the compound as toxic. |
| pH | Not applicable (solid) | If in solution, pH determines corrosivity and segregation from incompatible waste[4]. |
By following these guidelines, research professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment. Always consult your institution's specific safety protocols and EHS department for guidance.
References
Essential Safety and Operational Guidance for Handling Galectin-4-IN-2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides a procedural guide to the personal protective equipment (PPE), handling, storage, and disposal of Galectin-4-IN-2. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling similar laboratory chemicals and related compounds like Galectin-4 protein. It is critical to supplement this information with a substance-specific SDS from the manufacturer upon acquisition.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended. | Minimizes inhalation of any dust or aerosols. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound will further enhance safety and maintain the integrity of the compound.
Handling Protocol:
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area for handling the compound should be established.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Dispensing : If the compound is a solid, handle it in a way that minimizes dust generation. Use appropriate tools for transferring the substance.
-
Solution Preparation : When preparing solutions, add the compound to the solvent slowly to avoid splashing.
-
Post-Handling : After handling, wash hands thoroughly with soap and water. Clean the work area and any equipment used.
Storage Protocol:
-
Container : Keep the compound in its original, tightly sealed container.
-
Location : Store in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Temperature : While specific storage temperatures for this compound are not available, related compounds are often stored at -20°C. Always refer to the manufacturer's instructions for optimal storage conditions.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including empty containers, used gloves, and disposable labware, should be collected in a designated, labeled waste container.
-
Disposal Method : Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
-
Decontamination : Decontaminate any reusable glassware or equipment that has come into contact with the compound using an appropriate solvent or cleaning agent.
Logical Workflow for Safe Handling
The following diagram illustrates the decision-making process and procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
